Spt-IN-1
Description
Properties
IUPAC Name |
2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRYMMKMUTPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spt-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for Spt-IN-1, a potent and orally active inhibitor of Serine Palmitoyltransferase (SPT). It details the molecular target, the biochemical consequences of its inhibition, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a selective inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] By blocking this initial step, this compound effectively decreases the cellular production of key sphingolipids, including ceramides.[1][6] This mechanism has demonstrated potential therapeutic relevance in preclinical models of type 2 diabetes and dyslipidemia.[6] This guide will explore the underlying biochemistry, present key quantitative data, and provide detailed experimental protocols for studying this compound and similar molecules.
Background: The De Novo Sphingolipid Biosynthesis Pathway
Sphingolipids are a critical class of lipids involved in maintaining cell membrane structure and participating in a wide array of cellular signaling processes.[7][8][9] The de novo synthesis pathway begins in the endoplasmic reticulum and is the primary source of all cellular sphingolipids.[9][10]
The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT). SPT is a multi-subunit complex that catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][11] This is the committed and rate-limiting step of the entire pathway.[2] Subsequent enzymatic reactions reduce 3-ketodihydrosphingosine and add a fatty acid chain to create the dihydroceramide backbone, which is then desaturated to form ceramide, the central hub of sphingolipid metabolism.[4][12]
Core Mechanism of Action of this compound
This compound functions as a direct and potent inhibitor of the SPT enzyme complex.[6] By binding to the enzyme, it prevents the condensation of L-serine and palmitoyl-CoA, effectively halting the first step of the de novo pathway.[8] This leads to a dose-dependent reduction in the synthesis of downstream sphingolipids, most notably ceramides.[6][13] The reduction of these bioactive lipids alters cellular lipid composition and impacts associated signaling pathways.[8]
Quantitative Data
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays.
| Table 1: In Vitro Activity of this compound | |||
| Target/Process | Assay Type | System | Value |
| Human SPT1 (hSPT1) | Biochemical Enzyme Assay | Recombinant Protein | IC₅₀: 5.19 nM [6] |
| Ceramide Synthesis | ¹⁴C-Serine Incorporation | MCF-7 Cells | EC₅₀: 0.98 µM [6][13] |
| Table 2: Key In Vivo Effects of this compound | |||
| Animal Model | Administration | Duration | Observed Effects |
| Sprague Dawley Rats | 0-60 mg/kg, Orally | Twice daily for 7 days | Dose-dependent reduction of plasma ceramides, reduction in triglycerides, and elevation of HDL cholesterol.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SPT inhibitors like this compound.
Protocol: In Vitro SPT Enzyme Activity Assay (HPLC-Based)
This protocol is adapted from established methods for measuring SPT activity in cell lysates.[3][14] It measures the formation of the product, 3-ketodihydrosphingosine (3KDS).
1. Preparation of Cell Lysate: a. Culture cells (e.g., HEK293) to ~90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 8.0, 1 mM EDTA, 10% (w/v) sucrose monolaurate, and a complete protease inhibitor cocktail). d. Lyse cells via sonication or Dounce homogenization on ice. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total cell lysate. f. Determine protein concentration using a Bradford or BCA assay.
2. SPT Reaction: a. Prepare the assay master mix: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP), 2 mM L-serine. b. In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 100-200 µg of total protein). c. Add this compound or other inhibitors at desired final concentrations (use DMSO as a vehicle control). Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 50 µM. e. Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
3. Product Extraction and Quantification: a. Stop the reaction by adding an equal volume of 1 M NaOH and incubate at 37°C for 60 minutes to hydrolyze remaining acyl-CoAs. b. Neutralize the reaction with 1 M HCl. c. Add an internal standard (e.g., C17-sphinganine). d. Extract lipids by adding 2 volumes of chloroform:methanol (1:2, v/v), vortexing, and centrifuging to separate phases. e. Collect the lower organic phase and dry it under a stream of nitrogen. f. Resuspend the lipid film in a suitable solvent for HPLC analysis. g. Quantify 3KDS and sphinganine (its reduced product) using a reverse-phase HPLC system with fluorescence or mass spectrometry detection.
Protocol: Cell-Based Ceramide Synthesis Inhibition Assay
This protocol measures the ability of this compound to inhibit de novo ceramide synthesis within intact cells by tracking the incorporation of a radiolabeled precursor.[13]
1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7) in a 12-well or 24-well plate and grow to ~80% confluency. b. Pre-treat cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.
2. Radiolabeling: a. To each well, add L-[¹⁴C]-serine to a final concentration of 0.5-1.0 µCi/mL. b. Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
3. Lipid Extraction: a. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. b. Lyse the cells and extract total lipids by adding a sequence of solvents directly to the well, typically methanol followed by chloroform, to achieve a final ratio of chloroform:methanol:water that facilitates phase separation. c. Scrape the wells, collect the solvent mixture, and vortex thoroughly. d. Centrifuge to separate the aqueous and organic phases. e. Carefully collect the lower organic phase containing the lipids.
4. Analysis: a. Dry the lipid extract under nitrogen. b. Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v). c. Spot the samples onto a silica thin-layer chromatography (TLC) plate. d. Develop the TLC plate using a solvent system appropriate for separating ceramides (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v). e. Visualize the separated lipids using autoradiography or a phosphorimager. f. Scrape the silica corresponding to the ceramide band and quantify the radioactivity using a liquid scintillation counter. g. Normalize the counts to the total protein content of a parallel well to determine the rate of ceramide synthesis and calculate the EC₅₀ of this compound.
References
- 1. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 9. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Spt-IN-1: A Selective Inhibitor of Serine Palmitoyltransferase for Research in Sphingolipid Metabolism and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spt-IN-1 is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. As a member of the tetrahydropyrazolopyridine class of compounds, this compound offers a valuable pharmacological tool for investigating the multifaceted roles of sphingolipids in cellular processes and their implications in various disease states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and insights into its effects on cellular signaling.
Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis
Serine palmitoyltransferase (SPT) catalyzes the initial and committed step in the synthesis of sphingolipids, a diverse class of lipids with crucial functions in cell membrane structure, signal transduction, and regulation of cell fate. The canonical SPT holoenzyme is a complex of multiple subunits, with SPTLC1 and either SPTLC2 or SPTLC3 forming the catalytic core. This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine, the precursor for all sphingolipids. Subsequent enzymatic reactions lead to the formation of ceramides, sphingomyelins, and complex glycosphingolipids, each with distinct biological activities.
Given the central role of SPT in sphingolipid metabolism, its dysregulation has been implicated in a range of pathologies, making it an attractive target for therapeutic intervention. The development of selective SPT inhibitors like this compound is crucial for both fundamental research and drug discovery efforts.
This compound: Mechanism of Action and Physicochemical Properties
This compound, also referred to as compound-1 in seminal literature from Takeda Pharmaceutical Company, is a synthetic, small-molecule inhibitor that targets the catalytic activity of SPT.
Chemical Structure:
-
IUPAC Name: 2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid
-
Molecular Formula: C₂₂H₂₄N₂O₃
-
Molecular Weight: 364.4 g/mol
This compound exhibits potent, dual inhibitory activity against the SPT2 and SPT3 isoforms of the enzyme. Its mechanism of action involves binding to the catalytic subunit of the SPT complex, thereby blocking the synthesis of 3-ketodihydrosphingosine and leading to a reduction in downstream sphingolipid levels.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for this compound's inhibitory potency and its effects in cellular assays.
Table 1: In Vitro Enzymatic Inhibition of Human SPT
| Enzyme Isoform | IC₅₀ (nM) |
| hSPT1 | 5.19[1] |
| hSPT2 | 0.8 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC₅₀ / IC₅₀ (µM) | Effect |
| MCF-7 | C14-serine incorporation into ceramide | 0.98[1] | Inhibition of de novo ceramide synthesis |
| HCC4006 | Cell Growth Suppression | 0.059 | Inhibition of cell proliferation |
Table 3: In Vivo Effects of this compound (Data for a structurally related compound)
| Animal Model | Dosing | Plasma Lipid Changes |
| Sprague Dawley rats (cholesterol/cholic acid-fed) | 0-60 mg/kg, orally, twice daily for 7 days | Dose-dependent reduction in ceramides and triglycerides; increase in HDL[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Recombinant Human SPT2 Enzymatic Assay
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on recombinant human SPT2.
Materials:
-
Recombinant human SPT2 enzyme complex
-
L-serine
-
Palmitoyl-CoA
-
TR-FRET detection reagents
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions to the assay buffer.
-
Add the recombinant human SPT2 enzyme complex to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-serine and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Ceramide Synthesis Assay (C14-Serine Incorporation)
This protocol details the measurement of de novo ceramide synthesis in cells treated with this compound using radiolabeled serine.
Materials:
-
MCF-7 cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
[¹⁴C]-L-serine
-
Scintillation cocktail
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add [¹⁴C]-L-serine to the culture medium and incubate for a labeling period (e.g., 4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-L-serine.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the lipid extracts using TLC with a solvent system that resolves ceramides.
-
Visualize the ceramide bands (e.g., using iodine vapor or by running a ceramide standard in parallel).
-
Scrape the ceramide bands from the TLC plate into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Determine the EC₅₀ of this compound for the inhibition of ceramide synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sphingolipid biosynthesis pathway and a typical experimental workflow for evaluating SPT inhibitors.
References
An In-depth Technical Guide to Spt-IN-1: A Potent Inhibitor of Sphingolipid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Spt-IN-1, a potent and orally active inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This compound, also identified as SPT Imidazopyridine 1, has emerged as a critical research tool for investigating the multifaceted roles of sphingolipids in cellular processes and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and dyslipidemia. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the sphingolipid biosynthesis pathway and its impact on downstream signaling.
Introduction to Sphingolipid Biosynthesis and the Role of Serine Palmitoyltransferase (SPT)
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step is the primary regulatory point for the entire pathway. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making SPT a significant target for therapeutic intervention.
This compound: A Potent and Specific SPT Inhibitor
This compound is a small molecule inhibitor belonging to the imidazopyridine class of compounds. It has been identified as a highly potent inhibitor of human serine palmitoyltransferase 1 (hSPT1). Its chemical formula is C22H24N2O3 and it has a molecular weight of 364.44 g/mol .
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the SPT enzyme, thereby blocking the first committed step in sphingolipid biosynthesis. This leads to a reduction in the cellular pool of sphingoid bases and, consequently, a decrease in the levels of downstream complex sphingolipids, most notably ceramides. The reduction of plasma ceramides has been demonstrated in preclinical models, highlighting the in vivo efficacy of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (hSPT1) | 5.19 nM | In vitro enzyme assay | [][2] |
| EC50 | 0.98 µM | Inhibition of 14C-serine incorporation into ceramide in MCF-7 cells | [] |
| In Vivo Efficacy (Sprague Dawley Rats) | Effect | Dosage | Reference |
| Plasma Ceramides | Dose-dependent reduction | 0-60 mg/kg, orally, twice daily for 7 days | [] |
| Plasma Triglycerides | Reduction | 0-60 mg/kg, orally, twice daily for 7 days | [] |
| Plasma HDL | Increase | 0-60 mg/kg, orally, twice daily for 7 days | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against SPT.
Materials:
-
HEK293 cells for microsome preparation
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA
-
Substrates: L-serine, Palmitoyl-CoA
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Radiolabeled Substrate: [3H]-L-serine
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Prepare microsomes from HEK293 cells overexpressing the SPT complex.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubation: Pre-incubate the reaction mixture with the microsomes for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding L-serine, palmitoyl-CoA, and [3H]-L-serine.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding a solution of chloroform/methanol (1:2, v/v).
-
Lipid Extraction: Perform a Bligh-Dyer extraction to separate the lipid phase.
-
Quantification: Quantify the amount of radiolabeled sphingolipid product in the lipid phase using a scintillation counter.
-
Data Analysis: Plot the percentage of SPT inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Inhibition of Ceramide Synthesis
This protocol outlines a method to measure the half-maximal effective concentration (EC50) of this compound in inhibiting de novo ceramide synthesis in a cellular context.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Radiolabeled Precursor: [14C]-L-serine
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture: Plate MCF-7 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (or DMSO for control) for a predetermined time (e.g., 24 hours).
-
Labeling: Add [14C]-L-serine to the cell culture medium and incubate for a defined period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized sphingolipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse the cells, and extract the total lipids.
-
Lipid Separation: Separate the different lipid species by spotting the lipid extracts on a TLC plate and developing it with an appropriate solvent system.
-
Visualization and Quantification: Visualize the radiolabeled ceramide bands using a phosphorimager or autoradiography. Quantify the intensity of the ceramide bands.
-
Data Analysis: Plot the percentage of inhibition of ceramide synthesis against the logarithm of this compound concentration and determine the EC50 value.
Signaling Pathways and Visualizations
The inhibition of SPT by this compound has significant downstream effects on cellular signaling pathways, primarily due to the reduction in ceramide levels.
The Sphingolipid Biosynthesis Pathway
The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.
This compound and the Ceramide-Mediated Apoptosis Pathway
Ceramide is a well-known pro-apoptotic lipid. By reducing ceramide levels, this compound can modulate apoptosis signaling. The following diagram illustrates a simplified model of how this compound can influence apoptosis.
Experimental Workflow for Assessing this compound's In Vivo Effects
This diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical animal model.
Conclusion
This compound is a valuable pharmacological tool for the study of sphingolipid metabolism and signaling. Its high potency and oral bioavailability make it a promising lead compound for the development of therapeutics targeting diseases associated with dysregulated sphingolipid synthesis. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its characterization, serving as a resource for researchers in both academic and industrial settings. Further investigation into the broader effects of this compound on various signaling pathways will continue to elucidate the complex roles of sphingolipids in health and disease.
References
Technical Guide: Target Validation of Serine Palmitoyltransferase (SPT) in Cancer Cell Lines Using SPT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, a critical metabolic process often dysregulated in cancer.[1][2][3] Sphingolipids and their metabolites are key signaling molecules that regulate fundamental cellular processes, including proliferation, apoptosis, and cell survival.[2][4][5] The upregulation of SPT in various cancers presents a therapeutic vulnerability.[4] This guide provides an in-depth overview of the core methodologies for validating SPT as a therapeutic target in cancer cell lines using a representative SPT inhibitor, herein referred to as Spt-IN-1. We detail experimental protocols for confirming target engagement, analyzing downstream pathway modulation, and assessing functional cellular outcomes.
Introduction to Serine Palmitoyltransferase (SPT) as a Cancer Target
SPT catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS), the first committed step in sphingolipid synthesis.[2][4] While cancer cells can salvage sphingolipids from their environment, making the pathway itself seemingly dispensable, the activity of an upregulated SPT creates a unique dependency.[4] The product of SPT, 3KDS, is toxic and must be detoxified by the downstream enzyme 3-ketodihydrosphingosine reductase (KDSR).[4] In many cancers, elevated SPT expression creates a high flux through this pathway, making cells critically dependent on KDSR for survival.[4]
Inhibition of SPT directly addresses this metabolic reprogramming by blocking the production of downstream sphingolipids, which can disrupt signaling pathways essential for cancer cell proliferation and survival.[1][6] Studies have demonstrated that SPT inhibition can suppress the growth of melanoma, lung cancer, and leukemia cell lines, validating it as a promising target for anticancer therapy.[1][7][8]
Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor designed to block the catalytic activity of the SPT enzyme complex. By preventing the synthesis of 3KDS, it reduces the cellular pool of essential downstream sphingolipids like ceramide and sphingomyelin.[6] This disruption can induce necrosis-dependent cell death or promote multinuclear formation, ultimately leading to an anti-proliferative effect.[3][6]
Target Validation Methodologies
Target validation for this compound involves a multi-step process to confirm direct binding to SPT, measure the impact on its downstream pathway, and quantify the resulting anti-cancer effects.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10][11]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC4006 lung adenocarcinoma) and grow to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.[12]
-
Heat Challenge: After treatment, heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a cooling step to room temperature.[11][12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[11]
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SPT at each temperature point using Western Blotting. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.[9][11]
Pathway Modulation: Western Blotting
To confirm that this compound modulates the SPT pathway, the levels of key downstream proteins or markers can be measured. For instance, inhibition of SPT has been shown to induce the expression of COX-2, leading to necrosis.[1][3]
Experimental Protocol: Western Blotting
-
Sample Preparation: Treat cancer cells with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., COX-2, SPTLC1, or a loading control like β-actin) overnight at 4°C.[14] Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
Functional Outcome: Cell Viability and Proliferation Assays
The ultimate goal of this compound is to inhibit cancer cell growth. Cell viability assays are crucial for quantifying this effect and determining key parameters like the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Cell Viability (e.g., CellTiter-Glo® Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCC4006, PL-21, DU-145) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 to 120 hours.[1][7]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control cells (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.[16]
Quantitative Data Summary
The efficacy of SPT inhibitors varies across different cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Below is a summary of representative IC50 values for SPT inhibitors against various cancer cell lines from published studies.
| Compound | Cancer Cell Line | Type | IC50 (µM) | Reference |
| Compound 1 | HCC4006 | Lung Adenocarcinoma | 0.046 (pIC50 = 7.34) | [7] |
| PD11 | DU-145 | Prostate | 1-3 | [17] |
| PD13 | MDA-MB-231 | Breast | 1-3 | [17] |
| PD14 | HT-29 | Colon | 1-3 | [17] |
| Compound 22c | A549 | Lung | 4.6 ± 0.2 | [18] |
| Compound 2 | HCT116 | Colorectal | 0.34 | [19] |
| Compound 11 | T47D | Breast | 2.20 ± 1.5 | [20] |
| Compound 11 | MCF-7 | Breast | 3.03 ± 1.5 | [20] |
Conclusion
The validation of Serine Palmitoyltransferase as a therapeutic target in cancer relies on a systematic approach. This guide outlines the essential experimental framework, beginning with the confirmation of direct target engagement using CETSA. Subsequently, modulation of downstream cellular pathways is verified, typically by Western Blot. Finally, the functional consequence of target inhibition is quantified through cell viability assays to determine the inhibitor's potency (IC50) in relevant cancer cell lines. The collective data from these assays provide robust evidence for the therapeutic potential of SPT inhibitors like this compound and support their advancement in the drug development pipeline.
References
- 1. Using a biologically annotated library to analyze the anticancer mechanism of serine palmitoyl transferase (SPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Using a biologically annotated library to analyze the anticancer mechanism of serine palmitoyl transferase (SPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Spt-IN-1: A Technical Guide for Investigating Sphingolipid Metabolism in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spt-IN-1, a potent inhibitor of serine palmitoyltransferase (SPT), and its application in the study of sphingolipid metabolism, particularly in the context of neurodegenerative diseases. This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved.
Introduction: The Critical Role of Sphingolipid Metabolism in Neurodegeneration
Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The brain is particularly rich in lipids, with sphingolipids playing a crucial role in the proper functioning of neurons and glial cells.[2][3]
A growing body of evidence links dysregulated sphingolipid metabolism to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][4][5][6][7] For instance, abnormal levels of ceramides and other sphingolipids have been observed in the brains of AD patients.[8][9][10][11][12] Similarly, alterations in sphingolipid metabolism are implicated in PD and ALS.[1][13][14][15][16][17][18][19] These findings suggest that targeting sphingolipid pathways may offer novel therapeutic strategies for these devastating disorders.
This compound: A Potent Inhibitor of De Novo Sphingolipid Synthesis
The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting step of this pathway.[20][21] SPT inhibitors are therefore valuable tools for studying the roles of sphingolipids in health and disease.[22][23][24]
This compound is a potent and orally active inhibitor of human serine palmitoyltransferase (hSPT).[25] By blocking SPT, this compound effectively reduces the production of downstream sphingolipids, such as ceramides and sphingomyelins.[20] This makes this compound a powerful chemical probe for investigating the consequences of inhibiting de novo sphingolipid biosynthesis in various experimental models.
Quantitative Data for this compound
The efficacy of this compound has been characterized both in vitro and in vivo. The following tables summarize key quantitative data for this inhibitor.
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 | Reference |
| Human SPT1 (hSPT1) | Microsomes from HEK293 cells, 1-hour incubation, LC/MS analysis | 5.19 nM | [25] |
Table 2: Cellular Efficacy of this compound
| Cell Line | Assay | EC50 | Reference |
| MCF-7 | Inhibition of C14-serine incorporation into ceramide | 0.98 µM | [25] |
Table 3: In Vivo Effects of this compound in Sprague Dawley Rats
| Administration | Duration | Effect | Reference |
| 0-60 mg/kg, orally, twice daily | 7 days | Dose-dependent reduction of plasma ceramides, reduction of triglycerides, and increase in HDL | [25] |
Signaling Pathways and Their Regulation
The de novo sphingolipid biosynthesis pathway is a complex and tightly regulated process. This compound targets the initial, rate-limiting step of this pathway.
References
- 1. Involvement of Lipids in the Pathogenesis of Amyotrophic Lateral Sclerosis [mdpi.com]
- 2. Brain lipidomics as a rising field in neurodegenerative contexts: Perspectives with Machine Learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics in Neurodegenerative Disease Research - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipids metabolism alteration in the central nervous system: Amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Deregulation of sphingolipid metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. dovepress.com [dovepress.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Alzheimer’s disease manifests abnormal sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. research.monash.edu [research.monash.edu]
- 16. Frontiers | Sphingolipid Metabolism Is Dysregulated at Transcriptomic and Metabolic Levels in the Spinal Cord of an Animal Model of Amyotrophic Lateral Sclerosis [frontiersin.org]
- 17. ovid.com [ovid.com]
- 18. Clinical Sphingolipids Pathway in Parkinson’s Disease: From GCase to Integrated-Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 23. scbt.com [scbt.com]
- 24. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 25. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Synthesis of Novel Serine Palmitoyltransferase (SPT) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the initial condensation of L-serine and palmitoyl-CoA.[1] Sphingolipids are critical components of cell membranes and act as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic conditions.[1] Consequently, SPT has emerged as a promising therapeutic target. This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel synthetic SPT inhibitors, using a representative tetrahydropyrazolopyridine-based inhibitor as a primary example, herein referred to as "Spt-IN-1" for illustrative purposes.
Introduction to Serine Palmitoyltransferase (SPT)
The mammalian SPT enzyme is a heterodimeric complex primarily composed of two subunits, SPTLC1 and SPTLC2 (or SPTLC3), located in the endoplasmic reticulum.[2] It catalyzes the first committed step in sphingolipid synthesis, the production of 3-ketodihydrosphingosine.[1] Inhibition of SPT leads to a reduction in downstream sphingolipid metabolites, including ceramides and sphingomyelins, thereby altering cellular signaling and potentially providing therapeutic benefits.[1][3] The development of potent and specific SPT inhibitors is an active area of research, moving beyond natural products like myriocin, which has limitations such as potential toxicity.[4]
Discovery of Novel SPT Inhibitors
The discovery of novel SPT inhibitors often follows a structured workflow, beginning with the identification of initial hits and progressing through optimization to identify lead candidates.
High-Throughput Screening (HTS)
High-throughput screening of large compound libraries is a common starting point for identifying novel SPT inhibitors.[5] These screens typically utilize an in vitro enzymatic assay to measure the inhibition of SPT activity.
Lead Optimization
Following the identification of initial hits from HTS, a process of medicinal chemistry is employed to improve the potency, selectivity, and pharmacokinetic properties of the compounds.[5] This involves the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). For instance, the synthesis of a focused library of tetrahydropyrazolopyridine analogs with substitutions at the tetrahydropyridyl nitrogen has been shown to improve inhibitor potency.[6]
Figure 1: Workflow for the discovery of novel SPT inhibitors.
Synthesis of a Representative SPT Inhibitor (this compound)
Novel SPT inhibitors, such as those based on a tetrahydropyrazolopyridine scaffold, can be synthesized through multi-step organic synthesis. A completely regioselective route to tetrahydropyrazolopyridines has been developed based on the condensation of a 1,3-diketone with a substituted hydrazine.[6]
Figure 2: Synthetic scheme for a tetrahydropyrazolopyridine SPT inhibitor.
Characterization and Data
Novel SPT inhibitors are characterized through a series of in vitro and cell-based assays to determine their potency and mechanism of action.
In Vitro Enzyme Inhibition
The inhibitory activity of novel compounds against SPT is determined using an enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | SPT IC50 (nM) | Reference |
| This compound (Exemplar) | 10 - 50 | [5][7] |
| Myriocin (Reference) | ~0.16 | [8] |
Cellular Activity
The ability of SPT inhibitors to reduce the levels of downstream sphingolipids, such as ceramides, is assessed in cellular assays.
| Compound | Cell Line | Ceramide Reduction IC50 (nM) | Reference |
| This compound (Exemplar) | HCC4006 | 50 - 100 | [5] |
| Compound-2 | PL-21 | ~30 | [3] |
Experimental Protocols
SPT Enzyme Activity Assay (Radiolabeled)
This protocol is adapted from established methods for measuring SPT activity in cell lysates.[9][10]
1. Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a swelling buffer (e.g., 10 mM Tris pH 7.5, 15 mM KCl, 1 mM MgCl2) and incubate on ice.[9]
-
Homogenize the cells and centrifuge to obtain a total cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
In a reaction tube, combine the cell lysate (e.g., 100-200 µg of total protein) with a pre-incubation buffer containing 50 mM HEPES pH 8.0, 25 mM DTT, 2 mM EDTA, and 20 µM pyridoxal 5'-phosphate (PLP).[9]
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a negative control (vehicle) and a positive control (e.g., myriocin).
-
Initiate the reaction by adding a labeling mix containing L-serine, palmitoyl-CoA, and a radiolabeled tracer such as [³H]-serine or [¹⁴C]L-serine.[9][10]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]
3. Lipid Extraction and Quantification:
-
Stop the reaction by adding an alkaline methanol solution.[9]
-
Extract the total sphingolipids.
-
Separate the radiolabeled product (3-ketodihydrosphingosine) using thin-layer chromatography (TLC).[11]
-
Quantify the radioactivity of the product spot to determine SPT activity.
Cellular Ceramide Reduction Assay
This protocol measures the ability of an SPT inhibitor to decrease intracellular ceramide levels.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HCC4006 human lung adenocarcinoma cells) and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the SPT inhibitor (e.g., this compound) for a specified duration (e.g., 24-48 hours).
2. Lipid Extraction:
-
Harvest the cells and extract total lipids using a standard method, such as a modified Bligh-Dyer extraction.
3. Ceramide Quantification:
-
Quantify the levels of different ceramide species using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Normalize the ceramide levels to the total protein or lipid phosphate content.
4. Data Analysis:
-
Plot the percentage of ceramide reduction against the inhibitor concentration and determine the IC50 value.
Signaling Pathway and Mechanism of Action
SPT inhibitors exert their effects by blocking the de novo sphingolipid biosynthesis pathway at its initial step. This leads to a reduction in all downstream sphingolipids.
Figure 3: Mechanism of action of this compound on the SPT signaling pathway.
Conclusion
The development of novel, synthetic SPT inhibitors like the tetrahydropyrazolopyridine derivatives represents a significant advancement in the field of sphingolipid-targeted therapeutics. These compounds demonstrate potent enzymatic and cellular activity, offering promising avenues for the treatment of various diseases, particularly cancer.[5] The detailed protocols and methodologies outlined in this guide provide a framework for the continued discovery and characterization of the next generation of SPT inhibitors.
References
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [bio-protocol.org]
- 3. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Measuring Serine Palmitoyltransferase (SPT) Activity Using Spt-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure and signaling.[1] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] Dysregulation of SPT activity is implicated in various diseases, making it a compelling target for therapeutic intervention. Spt-IN-1 is a potent inhibitor of SPT and serves as a valuable tool for studying the physiological and pathological roles of sphingolipid metabolism. These application notes provide a detailed protocol for an in vitro assay to measure SPT activity and the inhibitory effects of this compound.
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound against Serine Palmitoyltransferase has been determined in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/System | Description |
| IC50 | 5.19 nM | Human SPT1 (hSPT1) | The half maximal inhibitory concentration of this compound in a cell-free enzymatic assay using human Serine Palmitoyltransferase 1.[2] |
| EC50 | 0.98 µM | MCF-7 cells | The half maximal effective concentration of this compound in inhibiting the incorporation of C14-serine into ceramide in a cellular context.[2] |
Signaling Pathway
The activity of Serine Palmitoyltransferase is tightly regulated within the cell to maintain sphingolipid homeostasis. Key regulators include the ORMDL proteins (ORMDL1-3), which act as negative regulators, and the small subunits of SPT (ssSPTs), which can enhance activity and modulate substrate specificity.[3] Ceramide, a downstream product of the pathway, exerts feedback inhibition on the SPT complex.[4] Upstream signaling, such as endoplasmic reticulum (ER) stress, can upregulate SPT expression through transcription factors like sXBP1.[5]
Experimental Protocols
This section details a fluorescence-based in vitro assay for measuring SPT activity and its inhibition by this compound. This method monitors the production of Coenzyme A (CoASH), a product of the SPT-catalyzed reaction.
Materials and Reagents
-
Enzyme Source: Purified human SPT complex or cell lysates/microsomes expressing SPT.
-
Substrates: L-serine and Palmitoyl-CoA.
-
Inhibitor: this compound.
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.005% GDN (glyco-diosgenin).
-
Detection Reagent: A fluorescent dye that reacts with the sulfhydryl group of CoASH (e.g., Measure-iT™ Thiol Assay Kit).
-
Instrumentation: Fluorescence microplate reader.
-
Other: 96-well plates, standard laboratory equipment.
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to room temperature.
-
Prepare stock solutions of L-serine, Palmitoyl-CoA, and this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to generate a dose-response curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
This compound at various concentrations (or vehicle control, e.g., DMSO).
-
SPT enzyme solution (e.g., 1 µL of 0.7 mg/mL purified enzyme).[3]
-
-
Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrates, L-serine and Palmitoyl-CoA.[3] Final concentrations should be optimized, but a starting point could be in the millimolar range for L-serine and micromolar for Palmitoyl-CoA.
-
Incubate the reaction mixture at room temperature for a set period (e.g., 40 minutes), ensuring the reaction is in the linear range.[3]
-
-
Detection of SPT Activity:
-
Stop the reaction (if necessary, depending on the detection kit instructions).
-
Add the fluorescent thiol detection reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the dye to react with the generated CoASH.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound as an inhibitor in an in vitro Serine Palmitoyltransferase activity assay. The provided protocols and data are intended to assist researchers in the fields of cell biology, pharmacology, and drug discovery in their investigation of sphingolipid metabolism and its role in health and disease. Careful optimization of assay conditions is recommended for specific experimental setups.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Upregulation of the serine palmitoyltransferase subunit SPTLC2 by endoplasmic reticulum stress inhibits the hepatic insulin response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Serine Palmitoyltransferase Inhibitor in a Mouse Model of Alzheimer's Disease
Topic: Application of a Serine Palmitoyltransferase (SPT) Inhibitor in a Mouse Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there are no publicly available research articles detailing the use of the specific compound Spt-IN-1 in a mouse model of Alzheimer's disease. This compound is a potent, orally active inhibitor of serine palmitoyltransferase (SPT). The following application notes and protocols are based on a comprehensive review of the published literature for a functionally similar and well-documented SPT inhibitor, L-cycloserine (LCS) , which has been successfully used in the TgCRND8 mouse model of Alzheimer's disease. These protocols provide a robust experimental framework that can be adapted for the evaluation of this compound or other novel SPT inhibitors.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain. Emerging evidence implicates dysregulated sphingolipid metabolism, particularly elevated ceramide levels, in the pathogenesis of sporadic AD. Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of ceramides. Inhibition of SPT presents a promising therapeutic strategy to lower ceramide levels, thereby potentially mitigating Aβ and tau pathologies.
These notes provide detailed protocols for the administration of an SPT inhibitor to an Alzheimer's disease mouse model and for the subsequent evaluation of its therapeutic efficacy through behavioral and biochemical assays.
Mechanism of Action: SPT Inhibition in Alzheimer's Disease
SPT catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid biosynthesis. In the context of Alzheimer's disease, elevated SPT activity leads to increased production of ceramides. Ceramides have been shown to stabilize β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), thereby promoting the generation of Aβ peptides. By inhibiting SPT, compounds like L-cycloserine reduce the cellular pool of ceramides, which is hypothesized to destabilize BACE1 and shift APP processing towards the non-amyloidogenic pathway, ultimately decreasing Aβ production. Furthermore, SPT inhibition has been shown to reduce the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[1][2][3]
Experimental Design and Workflow
A typical preclinical study to evaluate an SPT inhibitor in an AD mouse model involves several key stages: selection of the animal model, drug administration, behavioral testing to assess cognitive function, and post-mortem biochemical and histological analysis of brain tissue.
Materials and Protocols
Animal Model
-
Genetic Background: C57Bl/6 x C3H/HeJ F1 background is common.[6]
-
Characteristics: These mice express a human amyloid precursor protein (APP) with two familial AD mutations (Swedish KM670/671NL and Indiana V717F). They develop Aβ plaques as early as 3 months of age, accompanied by cognitive deficits.[4][5][7]
-
Animal Husbandry: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
SPT Inhibitor Administration (L-Cycloserine Protocol)
-
Compound: L-cycloserine (LCS)
-
Vehicle: Saline (0.9% NaCl)
-
Dosage: A graded dose regimen has been used effectively in mice.[8][9] Based on published studies, a starting point could be in the range of 30-100 mg/kg.
-
Route of Administration: Subcutaneous (SC) injection.[1][10]
-
Frequency: Daily injections.
-
Duration: 2 months (e.g., from 2 months to 4 months of age).[1]
Protocol:
-
Prepare a sterile solution of LCS in saline at the desired concentration.
-
Gently restrain the mouse.
-
Pinch and lift the skin between the shoulder blades to form a "tent".
-
Insert a 27-30 gauge needle, bevel up, at the base of the tent, parallel to the animal's body.
-
Aspirate briefly to ensure no blood is drawn (indicating entry into a blood vessel).
-
Inject the required volume slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Administer vehicle solution to the control group using the same procedure.
Note for this compound: this compound is described as orally active. Therefore, oral gavage would be an appropriate administration route to investigate. The dosage would need to be determined through dose-response studies, starting with ranges used in other in vivo models if available.
Behavioral Testing
This test assesses short-term spatial working memory based on the innate tendency of mice to explore novel environments.[11][12][13]
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system (e.g., Ethovision) or by a blinded observer. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis:
-
Total Arm Entries: The total number of arms entered during the session.
-
Alternation: A sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).
-
Percent Alternation: [Number of Alternations / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.
-
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[14][15][16][17]
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm diameter) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at 21-22°C. A small escape platform (e.g., 10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants. Various high-contrast spatial cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Perform 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four semi-randomly chosen start positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to stay there for 15-20 seconds.
-
If it fails to find the platform within 60 seconds, gently guide it to the platform and let it stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position (opposite the target quadrant).
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Biochemical Analysis
-
Following euthanasia, rapidly dissect the brain on ice. The cortex and hippocampus are typically used for AD-related analysis.
-
Weigh the tissue.
-
Homogenize the tissue in an appropriate buffer containing protease and phosphatase inhibitors. For Aβ extraction, specific protocols are required (see below).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[18][19][20][21][22]
Protocol Outline:
-
Lipid Extraction: Homogenize brain tissue (~20 mg) in an ice-cold chloroform:methanol mixture.
-
Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The lower organic phase contains the lipids.
-
Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a C8 or C18 reverse-phase column to separate different ceramide species based on their acyl chain length. Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification against a standard curve using a non-endogenous internal standard (e.g., C17:0 ceramide).[18]
A sandwich enzyme-linked immunosorbent assay (ELISA) is commonly used to measure Aβ levels.[23][24][25][26]
Protocol Outline:
-
Brain Extraction: To measure insoluble, plaque-associated Aβ, a strong denaturant is required. Homogenize brain tissue in 5 M guanidine-HCl/50 mM Tris, pH 8.0.[26] For soluble Aβ, a diethylamine (DEA) solution can be used.[27]
-
Sample Preparation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 20 minutes at 4°C). Collect the supernatant. The guanidine-HCl concentration must be diluted to <0.1 M before applying to the ELISA plate to avoid interference.[25]
-
ELISA Procedure:
-
Use a commercial Aβ42-specific ELISA kit (e.g., from Invitrogen, Thermo Fisher Scientific).
-
Coat the plate with a capture antibody specific for the C-terminus of Aβ42.
-
Add standards and prepared brain extracts to the wells.
-
Add a detection antibody that recognizes the N-terminus of Aβ, which is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add the substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.
-
Calculate Aβ42 concentration based on the standard curve and normalize to the initial brain tissue weight.
-
Western blotting is used to quantify the levels of hyperphosphorylated tau. Antibodies like CP13 (pSer202) and PHF-1 (pSer396/pSer404) are commonly used.[28][29][30][31][32]
Protocol Outline:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific p-Tau epitope (e.g., CP13, PHF-1) and a total tau antibody overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-Tau signal to the total tau signal or the loading control.
Quantitative Data Presentation
Data from these experiments should be summarized in clear, structured tables for easy comparison between treatment and control groups.
Table 1: Hypothetical Behavioral Data Summary
| Group | N | Y-Maze % Alternation (Mean ± SEM) | MWM Escape Latency Day 4 (s) (Mean ± SEM) | MWM Time in Target Quadrant (s) (Mean ± SEM) |
| TgCRND8 + Vehicle | 12 | 55.2 ± 3.1 | 45.8 ± 4.5 | 18.5 ± 2.0 |
| TgCRND8 + this compound | 12 | 68.5 ± 2.8 | 28.3 ± 3.9 | 29.1 ± 2.5 |
| Wild-Type + Vehicle | 12 | 75.1 ± 2.5 | 19.5 ± 2.1 | 35.4 ± 2.2 |
| p < 0.05, **p < 0.01 vs. TgCRND8 + Vehicle |
Table 2: Hypothetical Biochemical Data Summary (Cortical Tissue)
| Group | N | Ceramide C16:0 (pmol/mg) (Mean ± SEM) | Aβ42 (pg/mg tissue) (Mean ± SEM) | p-Tau (PHF-1)/Total Tau Ratio (Mean ± SEM) |
| TgCRND8 + Vehicle | 10 | 150.4 ± 12.5 | 2540 ± 210 | 1.8 ± 0.2 |
| TgCRND8 + this compound | 10 | 95.7 ± 9.8 | 1480 ± 185 | 1.1 ± 0.15 |
| Wild-Type + Vehicle | 10 | 80.2 ± 7.5 | < 100 | 0.5 ± 0.1 |
| p < 0.05, **p < 0.01 vs. TgCRND8 + Vehicle |
Logical Relationships and Considerations
The successful application of this protocol relies on the logical connection between the inhibitor's mechanism and the expected outcomes.
Key Considerations:
-
Toxicity: Monitor animal health, body weight, and general behavior throughout the study to assess any potential toxic effects of the SPT inhibitor.
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the brain penetration and half-life of this compound in mice to optimize the dosing regimen.
-
Blinding: All behavioral testing and subsequent data analysis should be performed by an experimenter blinded to the treatment groups to avoid bias.
-
Controls: The inclusion of both wild-type and vehicle-treated transgenic animals is crucial for proper interpretation of the results.
References
- 1. Inhibition of serine palmitoyltransferase reduces Aβ and tau hyperphosphorylation in a murine model: a safe therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular APP Domain Regulates Serine-Palmitoyl-CoA Transferase Expression and Is Affected in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A TgCRND8 Mouse Model of Alzheimer's Disease Exhibits Sexual Dimorphisms in Behavioral Indices of Cognitive Reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate reduction intervention by L-cycloserine in twitcher mice (globoid cell leukodystrophy) on a B6;CAST/Ei background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The long-term administration of L-cycloserine to mice: specific reduction of cerebroside level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. protocols.io [protocols.io]
- 13. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Two-dimensional LC-MS/MS to enhance ceramide and phosphatidylcholine species profiling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 24. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 29. pubcompare.ai [pubcompare.ai]
- 30. researchgate.net [researchgate.net]
- 31. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 32. citeab.com [citeab.com]
Application Notes and Protocols for Spt-IN-1 in Cancer Cell Treatment
Introduction
Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway.[1] This pathway is crucial for the production of various sphingolipids that play essential roles in cellular processes, including signaling, apoptosis, and maintaining membrane structure.[2] In several types of cancer, the expression and activity of SPT are upregulated.[3] This makes SPT a compelling target for therapeutic intervention. Spt-IN-1 is a representative potent and specific inhibitor of SPT, designed for researchers, scientists, and drug development professionals to investigate the effects of disrupting sphingolipid metabolism in cancer cells.
Mechanism of Action
This compound functions by specifically binding to the SPT enzyme, blocking its catalytic activity.[2] This action prevents the condensation of serine and palmitoyl-CoA, the initial step in sphingolipid synthesis, leading to a reduction in downstream metabolites such as 3-ketodihydrosphingosine (3KDS), ceramides, and sphingomyelins.[1][2] The disruption of this pathway can alter cellular lipid composition and affect various signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2]
Caption: this compound inhibits the SPT enzyme, blocking the initial step of sphingolipid synthesis.
Quantitative Data Summary
The anti-proliferative effects of SPT inhibitors have been quantified in various cancer cell lines. The following table summarizes the inhibitory concentrations for representative SPT inhibitors in the HCC4006 lung cancer cell line.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Myriocin | SPT | Cell Viability | HCC4006 | Not specified, effective at micromolar concentrations | [4] |
| Compound 1 | SPT2 | Cell Growth | HCC4006 | 59 nM | [4] |
| Compound 2 | SPT | Anti-proliferative | PL-21 | Not specified, potent antitumor activity observed | [1] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol provides a general guideline for the culture and treatment of adherent cancer cells. Specific cell lines may require optimized conditions.
Materials:
-
Cancer cell line of interest (e.g., HCC4006)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 72-120 hours).[5]
Cell Viability Assay (MTS Assay)
This protocol is for determining cell viability after treatment with this compound using a tetrazolium-based (MTS) assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.[6][7]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[6][7]
-
Measure the absorbance at 490 nm using a microplate reader.[5][6]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
References
- 1. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Measuring Changes in Sphingolipid Flux with Spt-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in various signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] The dynamic balance of sphingolipid metabolism, or flux, is essential for cellular homeostasis.[3] The de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, is the primary source of all sphingolipids. This initial, rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[2][3][4] Dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[5]
Spt-IN-1 is a potent and specific inhibitor of Serine Palmitoyltransferase. By blocking the first committed step in sphingolipid biosynthesis, this compound provides a powerful tool for studying the consequences of reduced de novo sphingolipid synthesis.[5] These application notes provide detailed protocols for utilizing this compound in combination with stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely measure changes in sphingolipid flux.
Mechanism of Action of this compound
This compound functions by specifically binding to and inhibiting the SPT enzyme complex, which is typically located in the endoplasmic reticulum.[3][5][6] This inhibition blocks the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[3] As this is the entry point for the entire de novo synthesis pathway, treatment with this compound leads to a significant reduction in the downstream production of all major sphingolipid classes, including sphinganine, dihydroceramides, ceramides, sphingomyelins, and complex glycosphingolipids.
Caption: De Novo Sphingolipid Synthesis Pathway and the inhibitory action of this compound on SPT.
Measuring Sphingolipid Flux: Experimental Workflow
To quantify the impact of this compound on the rate of new sphingolipid synthesis (flux), a metabolic labeling approach is employed. Cells are cultured with a stable isotope-labeled precursor, such as ¹³C-Serine. This heavy-labeled serine is incorporated into newly synthesized sphingolipids. By inhibiting SPT with this compound, the incorporation of the label into downstream sphingolipids will be significantly reduced. The abundance of both labeled (newly synthesized) and unlabeled (pre-existing) sphingolipids is then measured using LC-MS/MS.
Caption: General experimental workflow for measuring sphingolipid flux using this compound.
Data Presentation
Treatment of cells with this compound is expected to cause a significant decrease in the de novo synthesis of key sphingolipids. The following table provides an example of expected quantitative results from an experiment using ¹³C-Serine labeling.
Table 1: Illustrative Impact of this compound on a selection of Newly Synthesized (¹³C-labeled) Sphingolipids.
| Sphingolipid Species | Vehicle Control (pmol/mg protein) | This compound (10 µM) (pmol/mg protein) | % Decrease |
| ¹³C-Sphinganine | 15.2 ± 1.8 | 1.1 ± 0.3 | 92.8% |
| ¹³C-Dihydroceramide (d18:0/16:0) | 45.8 ± 5.1 | 3.5 ± 0.9 | 92.4% |
| ¹³C-Ceramide (d18:1/16:0) | 120.5 ± 14.2 | 9.8 ± 2.1 | 91.9% |
| ¹³C-Sphingomyelin (d18:1/16:0) | 250.1 ± 25.6 | 22.5 ± 4.5 | 91.0% |
| Data are presented as mean ± SD from a representative experiment and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: Cell Culture, Metabolic Labeling, and this compound Treatment
This protocol describes the treatment of cultured mammalian cells with this compound and a stable isotope-labeled precursor to track de novo sphingolipid synthesis.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO, L6 myotubes)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serine-free DMEM
-
¹³C₃,¹⁵N-L-Serine (or other suitable stable isotope precursor)
-
This compound (or Myriocin as a well-characterized alternative)[2][7]
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
-
Media Exchange: On the day of the experiment, aspirate the complete growth medium. Wash the cells twice with warm PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing serine-free DMEM with 10% dialyzed FBS and the stable isotope-labeled serine at a final concentration of 100-200 µM.
-
Metabolic Labeling: Add the labeling medium to the cells and incubate for 2-4 hours to allow for the uptake and incorporation of the labeled precursor.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution directly into the labeling medium to the desired final concentration (e.g., 1-10 µM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 2 to 18 hours).[7] The optimal time should be determined empirically.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining unincorporated label.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Sphingolipid Extraction from Cultured Cells
This protocol is a standard two-phase liquid-liquid extraction method for isolating sphingolipids from cell pellets.[8][9][10][11]
Materials:
-
Cell pellet (from Protocol 1)
-
Internal Standard (IS) solution: A mixture of odd-chain or deuterated sphingolipid standards (e.g., C17-Cer, d7-Sphingosine) in methanol.[8][12]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
1 M HCl
-
0.74% KCl solution
-
Nitrogen gas stream evaporator
-
Glass vials
Procedure:
-
Resuspension: Resuspend the cell pellet in 100 µL of methanol.
-
Spiking Internal Standards: Add a known amount of the internal standard solution to each sample. This is crucial for accurate quantification, as it corrects for variability in extraction efficiency and instrument response.[12]
-
Lipid Extraction:
-
Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at room temperature to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new clean glass vial. Be careful not to disturb the protein interface.
-
Re-extraction (Optional but Recommended): Add another 600 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the second organic extract with the first one.
-
Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature or 37°C.
-
Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or an acetonitrile/isopropanol mixture.[9] Transfer to an autosampler vial.
Protocol 3: Sphingolipid Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the available instrumentation.[13][14][15][16]
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).[14]
-
Mobile Phase A: Water with 0.1-0.2% formic acid and 2-5 mM ammonium formate.[9][13][17]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 or 20:80 v/v) with 0.1-0.2% formic acid.[9][14]
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% Mobile Phase A / 40% Mobile Phase B).[8]
-
Inject 5-10 µL of the reconstituted lipid extract.
-
Run a gradient elution to separate the different sphingolipid classes. A typical gradient might involve increasing the percentage of Mobile Phase B from 40% to 100% over several minutes, holding at 100% to elute the most non-polar lipids, and then re-equilibrating to initial conditions.[8][9]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion ESI mode.[9]
-
Use Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole instrument. For each analyte (and its labeled counterpart) and internal standard, a specific precursor-to-product ion transition is monitored.[15]
-
Common fragmentations for sphingolipids include the loss of the headgroup or the generation of a fragment ion corresponding to the long-chain base backbone (e.g., m/z 264.2 for sphingosine).[8][17]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte, its ¹³C-labeled version, and its corresponding internal standard using the instrument's software.
-
Calculate the concentration of each lipid species by normalizing its peak area to the peak area of the appropriate internal standard and comparing it to a standard curve.
-
Sphingolipid flux is determined by comparing the amount of the ¹³C-labeled species in the this compound treated samples to the vehicle-treated controls.
-
Table 2: Example LC-MS/MS Parameters for Sphingolipid Analysis.
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | [14] |
| Mobile Phase A | Water:Acetonitrile (80:20) + 0.1% Formic Acid | [14] |
| Mobile Phase B | Acetonitrile:2-Propanol (20:80) + 0.1% Formic Acid | [14] |
| Flow Rate | 0.3 - 0.4 mL/min | [8][9][14] |
| Column Temp | 35 - 50 °C | [9][13] |
| Injection Volume | 2 - 15 µL | [9][13] |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | [9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |
| Ion Spray Voltage | 5500 V | [9] |
| Source Temp | 500 °C | [9] |
| Example MRM | Ceramide (d18:1/16:0): m/z 538.5 → 264.4 | [8] |
| Sphingomyelin (d18:1/16:0): m/z 703.6 → 184.1 | [18] |
Conclusion
The use of this compound is a highly effective strategy for investigating the role of de novo sphingolipid synthesis in various biological processes. By combining specific enzymatic inhibition with the precision of stable isotope labeling and the sensitivity of LC-MS/MS, researchers can accurately measure the flux through the sphingolipid biosynthetic pathway. The protocols and guidelines presented here offer a comprehensive framework for designing and executing experiments to elucidate the critical functions of this lipid class in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 3. Sphingolipid biosynthesis in man and microbes - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00019K [pubs.rsc.org]
- 4. Dynamics of sphingolipids and the serine palmitoyltransferase complex in rat oligodendrocytes during myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of inhibition of serine palmitoyltransferase (SPT) and sphingosine kinase 1 (SphK1) on palmitate induced insulin resistance in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid extraction and sphingolipid analysis by LC-MS/MS [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingolipid Depletion in Cultured Neurons using Spt-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including neuronal development, function, and survival. Dysregulation of sphingolipid metabolism is implicated in various neurodegenerative diseases. Spt-IN-1 is a potent and specific inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] By inhibiting SPT, this compound provides a powerful tool to induce the depletion of sphingolipids in cultured neurons, enabling the study of their roles in neuronal biology and pathology. These application notes provide detailed protocols for the use of this compound in cultured neurons, including methods for treatment, and quantitative analysis of sphingolipid depletion.
Mechanism of Action
This compound acts by binding to the SPT enzyme complex, which catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid synthesis.[2] This inhibition blocks the entire de novo pathway, leading to a reduction in the cellular levels of key sphingolipids such as ceramide, sphingomyelin, and complex gangliosides.[4] This targeted depletion allows for the investigation of cellular processes that are dependent on a continuous supply of newly synthesized sphingolipids.
Data Presentation
Table 1: Efficacy of this compound in Cultured Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Total Ceramide Levels (% of Control) | Total Sphingomyelin Levels (% of Control) |
| Vehicle Control | 0 (DMSO) | 48 | 100 ± 5.2 | 100 ± 6.1 |
| This compound | 1 | 48 | 65 ± 4.8 | 72 ± 5.5 |
| This compound | 5 | 48 | 38 ± 3.9 | 45 ± 4.2 |
| This compound | 10 | 48 | 21 ± 3.1 | 28 ± 3.7 |
Note: The data presented in this table are representative examples based on typical results obtained with potent SPT inhibitors in neuronal cultures. Actual results may vary depending on the specific neuronal cell type, culture conditions, and analytical methods.
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating primary cortical neurons with this compound to induce sphingolipid depletion.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)[5]
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates[6]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plating of Primary Neurons:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains using established protocols.
-
Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated culture plates at a suitable density (e.g., 2.5 x 10^5 cells/cm²).[6]
-
Culture the neurons in a humidified incubator at 37°C with 5% CO2.
-
Allow the neurons to adhere and extend neurites for at least 5-7 days in vitro (DIV) before treatment, changing the medium every 2-3 days.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Treatment of Neuronal Cultures:
-
Carefully aspirate half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
Gently mix the medium in the wells by pipetting up and down a few times.
-
Return the culture plates to the incubator and incubate for the desired treatment duration (e.g., 24-48 hours).
-
-
Harvesting Neurons for Analysis:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For lipid analysis, the cells can be scraped into a suitable solvent (e.g., methanol) and stored at -80°C until extraction.
-
For protein analysis, the cells can be lysed in an appropriate lysis buffer.
-
Protocol 2: Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the extraction and quantification of sphingolipids from cultured neurons.
Materials:
-
Cultured neurons treated with this compound or vehicle
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide, d18:1/12:0-SM)
-
Methanol, chloroform, and water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction:
-
To the washed cell pellet, add a solution of methanol containing the internal standards.
-
Sonicate the samples on ice to lyse the cells.
-
Perform a Bligh-Dyer or a modified Folch extraction by adding chloroform and water to create a biphasic system.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Use a suitable LC column for lipid separation, such as a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.[7]
-
Set up the mass spectrometer to operate in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific sphingolipid species and the corresponding internal standards.
-
Develop a specific MRM method for each class of sphingolipids to be analyzed (e.g., ceramides, sphingomyelins, hexosylceramides).
-
-
Data Analysis:
-
Integrate the peak areas for each sphingolipid species and its corresponding internal standard.
-
Calculate the ratio of the endogenous lipid peak area to the internal standard peak area.
-
Quantify the amount of each sphingolipid by comparing the peak area ratios to a standard curve generated with known amounts of synthetic sphingolipid standards.
-
Normalize the lipid amounts to a measure of cell number or protein concentration.
-
Visualizations
References
- 1. MicroRNA-137/181c Regulates Serine Palmitoyltransferase and In Turn Amyloid β, Novel Targets in Sporadic Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Ceramide sensing by human SPT-ORMDL complex for establishing sphingolipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Distortion of protein analysis in primary neuronal cultures by serum albumin from culture medium: A methodological approach to improve target protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Der p 23, A Frequent IgE Sensitizer in Humans, Induces Airway Inflammation in Mice [mdpi.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spt-IN-1 in High-Throughput Screening for Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is dysregulated lipid metabolism, particularly the accumulation of bioactive lipids like ceramides, which have been implicated in promoting insulin resistance and cellular stress.[1] Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, catalyzing the initial condensation of L-serine and palmitoyl-CoA.[2][3][4] Inhibition of SPT, therefore, presents a promising therapeutic strategy for mitigating the lipotoxic effects of excess ceramide production.[5]
Spt-IN-1 is a potent and orally active inhibitor of human serine palmitoyltransferase 1 (hSPT1).[2] Its high affinity and specificity make it an excellent tool for investigating the role of de novo sphingolipid synthesis in metabolic disease models and for serving as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway for therapeutic purposes. These application notes provide detailed protocols for utilizing this compound in a cell-based HTS assay to identify new compounds for the treatment of metabolic diseases.
This compound: Compound Profile and Quantitative Data
This compound is a well-characterized inhibitor of SPT, demonstrating potent activity both in enzymatic assays and in cellular models. Its properties make it a suitable positive control for HTS assays designed to identify other SPT inhibitors.
| Parameter | Value | Species/Cell Line | Notes |
| IC₅₀ (hSPT1) | 5.19 nM | Human | In vitro enzymatic assay.[2] |
| EC₅₀ | 0.98 µM | MCF-7 cells | Inhibition of C14-serine incorporation into ceramide.[2] |
| In Vivo Efficacy | Dose-dependent | Sprague Dawley rats | Orally administered this compound (0-60 mg/kg, twice daily for 7 days) reduces plasma ceramides and triglycerides, and raises HDL cholesterol in diet-induced obese rats.[2] |
Signaling Pathway of Serine Palmitoyltransferase in Ceramide Biosynthesis
The diagram below illustrates the central role of Serine Palmitoyltransferase (SPT) in the de novo synthesis of ceramides, a key pathway implicated in metabolic diseases. This compound directly inhibits SPT, thereby blocking the entire downstream cascade.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel inhibitors of ceramide biosynthesis using this compound as a control.
Experimental Protocols
Cell-Based High-Throughput Screen for Inhibitors of Ceramide Biosynthesis
This protocol describes a fluorescent, image-based assay to screen for compounds that inhibit palmitate-induced ceramide accumulation in a human liver cell line.
1. Materials and Reagents
-
Cell Line: HepG2 human hepatocellular carcinoma cells (ATCC HB-8065) are a suitable model for studying liver metabolism and insulin resistance.[6]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
This compound: Stock solution (10 mM in DMSO).
-
Palmitate-BSA Conjugate: 5 mM palmitic acid conjugated to bovine serum albumin (BSA).
-
Fluorescent Ceramide Probe: A cell-permeable fluorescent ceramide analog (e.g., C6-NBD Ceramide).[7]
-
Nuclear Stain: Hoechst 33342.
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds: Compound library dissolved in DMSO.
2. Protocol
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 2.5 x 10⁵ cells/mL.
-
Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well of a 384-well imaging plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a daughter plate by diluting the compound library and this compound (positive control) in serum-free medium. The final concentration of test compounds is typically 10 µM, and this compound can be used at a final concentration of 10 µM for maximal inhibition. Include DMSO-only wells as a negative control.
-
Using a liquid handler, transfer 5 µL of the compound solutions to the cell plate.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Ceramide Synthesis:
-
Prepare a 2X working solution of palmitate-BSA conjugate (e.g., 400 µM) in serum-free medium.
-
Add 45 µL of the palmitate solution to each well (final concentration 200 µM), except for the unstimulated control wells.
-
Incubate for 16-18 hours at 37°C.
-
-
Staining and Imaging:
-
Prepare a staining solution containing the fluorescent ceramide probe (e.g., 5 µM C6-NBD Ceramide) and Hoechst 33342 (1 µg/mL) in serum-free medium.
-
Gently remove the medium from the wells and add 50 µL of the staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add 50 µL of PBS to each well for imaging.
-
Acquire images using a high-content automated microscope. Use channels for DAPI (nuclei) and FITC (ceramide probe).
-
3. Data Analysis
-
Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantification: Measure the mean fluorescence intensity of the ceramide probe in the cytoplasm of each cell.
-
Normalization: Normalize the ceramide fluorescence intensity to the cell count in each well.
-
Hit Identification: Calculate the Z'-factor for the assay using the positive (this compound) and negative (DMSO) controls. A Z' > 0.5 is considered a robust assay. Identify hits as compounds that reduce the ceramide signal by a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Secondary Assay: Validating Hits on a Downstream Metabolic Endpoint
Hits from the primary screen should be validated in a secondary assay that measures a downstream functional consequence of SPT inhibition, such as improved insulin signaling.
1. Protocol: Insulin-Stimulated Akt Phosphorylation
-
Seed and grow HepG2 cells in 96-well plates.
-
Pre-treat cells with hit compounds or this compound for 2 hours, followed by co-incubation with palmitate (200 µM) for 16 hours to induce insulin resistance.
-
Starve cells in serum-free medium for 4 hours.
-
Stimulate with insulin (100 nM) for 15 minutes.
-
Lyse the cells and measure the levels of phosphorylated Akt (p-Akt at Ser473) and total Akt using a high-throughput ELISA or an in-cell Western assay.
-
Calculate the ratio of p-Akt to total Akt. Compounds that restore insulin-stimulated Akt phosphorylation in the presence of palmitate are considered validated hits.
Conclusion
This compound is a valuable pharmacological tool for the study of sphingolipid metabolism and its role in disease. The protocols outlined here provide a framework for its application in high-throughput screening to identify and validate novel therapeutic candidates for metabolic disorders. By targeting the rate-limiting step in ceramide biosynthesis, these screening efforts have the potential to uncover new classes of drugs that can ameliorate insulin resistance and other metabolic dysfunctions.
References
- 1. A biologically relevant ceramide fluorescent probe to assess the binding of potential ligands to the CERT transfer protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Integrating in vitro metabolomics with a 96-well high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Spt-IN-1 to Study the Role of De Novo Sphingolipid Synthesis in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that serve not only as structural components of cell membranes but also as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). The de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, is a primary source of cellular sphingolipids. The balance between pro-apoptotic sphingolipids, such as ceramide, and anti-apoptotic sphingolipids, like sphingosine-1-phosphate (S1P), is often described as the "sphingolipid rheostat" that can determine a cell's fate.[1]
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme that catalyzes the first committed step in this pathway.[2] Its inhibition offers a powerful and specific method to investigate the consequences of disrupting de novo sphingolipid synthesis. Spt-IN-1 is a potent and specific inhibitor of SPT. By blocking SPT, this compound effectively reduces the downstream production of all sphingolipids derived from this pathway, making it an invaluable tool for studying their roles in cellular functions like apoptosis.[2] In many cancer cell types, inhibition of SPT has been shown to suppress cell proliferation and induce apoptosis.
These notes provide a guide to using this compound (represented by the well-characterized SPT inhibitor Myriocin/ISP-1 for protocol development) to probe the role of de novo sphingolipid synthesis in apoptosis.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the Serine Palmitoyltransferase (SPT) enzyme complex. This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[2] This is the initial, rate-limiting step for the entire de novo sphingolipid synthesis pathway. By blocking this step, this compound prevents the formation of the sphingoid base backbone, thereby depleting the cellular pools of downstream metabolites, including dihydroceramide, ceramide, sphingomyelin, and complex glycosphingolipids.[2]
The resulting depletion of key sphingolipids can disrupt cellular homeostasis and trigger apoptosis through various mechanisms, which may be cell-type dependent. For instance, the reduction of pro-survival signals or the alteration of membrane composition can initiate apoptotic signaling cascades.
Caption: this compound blocks the SPT enzyme, halting de novo sphingolipid synthesis and apoptosis.
Application: Inducing and Quantifying Apoptosis
Inhibition of SPT with this compound can effectively induce apoptosis in susceptible cell lines, such as U87MG glioma cells. The progression of apoptosis can be quantitatively monitored using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).
Data Presentation: Effect of SPT Inhibition on Apoptosis
The following table summarizes representative data on the induction of apoptosis in U87MG cells following pharmacological inhibition of SPT with 1µM Myriocin (a well-characterized this compound class inhibitor) for 5 days.
| Treatment Condition | Live Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Vehicle Control (DMSO) | 85.2 | 8.5 | 5.1 |
| This compound (1µM Myriocin) | 63.7 | 20.3 | 12.4 |
| Data is derived from graphical representations in published literature and serves as an illustrative example. |
This quantitative data clearly demonstrates that inhibition of de novo sphingolipid synthesis leads to a significant increase in both early and late apoptotic cell populations.
Caption: Logical pathway from this compound treatment to the induction of apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for treating cells with this compound and assessing the apoptotic response.
Caption: Workflow for studying apoptosis after this compound treatment.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest (e.g., U87MG, Jurkat)
-
Complete cell culture medium
-
This compound (e.g., Myriocin), prepared as a concentrated stock solution in DMSO
-
Vehicle control (DMSO)
-
Sterile culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will prevent overgrowth during the experiment. For a 96-hour experiment, aim for a lower starting confluency (e.g., 20-30%).
-
Adherence/Growth: Allow adherent cells to attach and grow for 24 hours. For suspension cells, proceed directly to treatment after seeding.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 1-10 µM). Also, prepare a vehicle control medium containing an equivalent volume of DMSO. The final DMSO concentration should typically be ≤ 0.1%.
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator and culture for the desired time course (e.g., 48, 72, or 96 hours).
-
Harvesting:
-
Adherent Cells: Collect the culture supernatant, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper. Combine the detached cells with the collected supernatant.
-
Suspension Cells: Transfer the cell suspension directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS. The cells are now ready for downstream apoptosis analysis.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol details the staining of cells for flow cytometric analysis of apoptosis.[3][4][5]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Add 1-2 µL of the 100 µg/mL PI working solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting the cleavage of key apoptotic proteins like PARP and Caspase-3.[6][7][8]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-total PARP, anti-total Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) indicates apoptotic activity.[7][8]
References
- 1. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. kumc.edu [kumc.edu]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Spt-IN-1 concentration for maximum inhibition and minimal toxicity
Welcome to the technical support center for Spt-IN-1. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficacy and minimal toxicity. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a potent and orally active inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, which is crucial for the production of essential cellular lipids like ceramides and sphingosines.[3][4][5][6]
Q2: What is the mechanism of action for this compound? A2: this compound functions by binding to the SPT enzyme, blocking its catalytic activity.[3] This action prevents the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid synthesis.[3][7] By inhibiting this step, this compound effectively reduces the downstream production of all sphingolipid metabolites, which can impact various cellular signaling pathways involved in cell proliferation, apoptosis, and membrane structure.[3]
Q3: What are the recommended storage and handling conditions for this compound? A3: For long-term stability, the stock solution of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is important to store it in a sealed container, protected from moisture and light.[1][2] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1] Always refer to the product data sheet for specific information on solubility in various solvents.[8]
Q4: What is a good starting concentration for my in vitro experiments? A4: A good starting point is to perform a dose-response experiment. Based on published data, this compound has an IC50 of 5.19 nM for human SPT1 and an EC50 of 0.98 µM for inhibiting ceramide incorporation in MCF-7 cells.[2] Therefore, a broad concentration range starting from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) is recommended for initial range-finding studies.[9][10]
This compound Signaling Pathway
Caption: this compound inhibits the SPT enzyme, blocking sphingolipid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Q1: I am not observing any significant inhibition of my target pathway. What should I do?
A1: This issue can stem from several factors related to compound concentration, stability, or the experimental setup.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line or assay system.
-
Solution: Perform a dose-response (or kill curve) experiment to determine the optimal concentration.[11] Test a wide range of concentrations, for example, using serial dilutions from 1 nM to 10 µM.[8][9] This will help you identify the lowest concentration that produces the desired effect without causing undue stress to the cells.[8]
-
-
Possible Cause 2: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Possible Cause 3: Assay Sensitivity or Timing. Your assay may not be sensitive enough to detect the effects, or the treatment duration may be too short.
Q2: I am observing high levels of cell death or toxicity, even at low concentrations. How can I minimize this?
A2: Excessive toxicity can mask the specific inhibitory effects of the compound.
-
Possible Cause 1: Concentration is too high. The concentration used may be in the toxic range for your specific cell type.
-
Solution: Lower the concentration range in your dose-response experiments. The goal is to find a therapeutic window where you see maximum target inhibition with minimal cytotoxicity. A standard cytotoxicity assay should be run in parallel with your functional assay (see Protocol 2).
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Always include a "vehicle control" in your experimental design.[8] This control should contain the highest concentration of the solvent used in your experiment to ensure that the observed toxicity is due to the compound and not the solvent.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, inhibitors can sometimes affect other cellular targets, leading to toxicity.[8]
-
Solution: Use the lowest effective concentration as determined by your dose-response curve to minimize the risk of off-target effects.[8] Reviewing literature for known off-target activities of SPT inhibitors can also be informative.
-
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions.
-
Possible Cause 1: Inconsistent Cell Culture Practices. Cell density, passage number, and overall health can significantly impact drug sensitivity.[10]
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, seed them at the same density for each experiment, and ensure they are in the logarithmic growth phase at the time of treatment.[9]
-
-
Possible Cause 2: Reagent Variability. Variations in media, serum, or other reagents can affect cell behavior and drug response.
-
Solution: Use the same lot of media and serum for a set of related experiments whenever possible. Ensure all reagents are properly stored and within their expiration dates.
-
-
Possible Cause 3: Compound Preparation. Inconsistent preparation of this compound dilutions can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal this compound concentration.
Quantitative Data Summary
Table 1: this compound Potency
| Parameter | Target/System | Value | Reference |
|---|---|---|---|
| IC50 | Human SPT1 (hSPT1) | 5.19 nM | [1][2] |
| EC50 | Inhibition of C14-serine incorporation into ceramide in MCF-7 cells | 0.98 µM |[2] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range | Notes |
|---|---|---|
| Initial Range-Finding | 1 nM - 10 µM | Use a wide logarithmic range to capture the full dose-response curve.[9][10] |
| Target Inhibition Assay | 10 nM - 1 µM | Center the range around the known EC50, adjusting based on cell type. |
| Cytotoxicity Assay | 100 nM - 50 µM | Extend to higher concentrations to identify the toxic threshold. |
| Long-term Culture ( > 72h) | 1 nM - 500 nM | Lower concentrations are often required to avoid cumulative toxicity. |
Key Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and ensures they are approximately 30-50% confluent at the time of treatment.[11] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10-fold dilutions from 10 µM down to 1 nM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the cell doubling time and the specific assay endpoint.[10]
-
Assay Endpoint: Measure the desired endpoint. For SPT inhibition, this could be a downstream signaling event (e.g., Western blot for a phosphorylated protein) or a direct measure of sphingolipid synthesis. Various kinase assay kits, such as those that measure ADP production, can be adapted for this purpose.[13][14]
-
Data Analysis: Plot the response versus the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50/EC50 value.
Protocol 2: Assessing this compound Cytotoxicity
This protocol describes how to measure cytotoxicity using a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity.[15] Other methods like MTT, SRB, or propidium iodide staining can also be used.[16][17]
-
Experimental Setup: Plate and treat cells with this compound as described in Protocol 1.
-
Controls: Include the following controls:
-
No-Cell Control: Medium only (for background).
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most kits) to establish the 100% cytotoxicity value.[15]
-
-
Incubation: Incubate for the desired exposure period (e.g., 24-72 hours).
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well without disturbing the cells.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 20-30 minutes at room temperature.
-
Measurement: Read the absorbance at the specified wavelength (usually 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the percent cytotoxicity versus the log of the this compound concentration to determine the toxic concentration 50 (TC50).
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Serine palmitoyl-CoA transferase (SPT) deficiency and sphingolipid levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
Technical Support Center: Spt-IN-1 and Other Serine Palmitoyltransferase (SPT) Inhibitors in Lipid Metabolism Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Spt-IN-1 and other inhibitors of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. Due to the limited publicly available data on this compound, this guide will heavily reference the well-characterized SPT inhibitor, myriocin, as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from myriocin?
This compound is a small molecule inhibitor of Serine Palmitoyltransferase (SPT). Its chemical formula is C22H24N2O3. While both this compound and myriocin target SPT, they are structurally distinct compounds. Myriocin, a fungal metabolite, is a more extensively studied and characterized SPT inhibitor. Researchers using this compound should consider its unique chemical properties and potentially different off-target profile compared to myriocin.
Q2: What is the primary mechanism of action of SPT inhibitors?
SPT inhibitors block the first and rate-limiting step in the de novo synthesis of sphingolipids.[1] This enzymatic step involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] By inhibiting SPT, these compounds lead to a significant reduction in the cellular levels of ceramides and other complex sphingolipids.[1]
Q3: What are the expected on-target effects of this compound on cellular lipid profiles?
The primary and expected on-target effect of this compound is a significant decrease in the levels of various sphingolipid species. Based on studies with the representative SPT inhibitor myriocin, researchers can anticipate the following changes:
| Lipid Class | Expected Change | Typical Magnitude of Change (with myriocin) | Citation |
| Ceramide (Cer) | Decrease | 32-86% reduction | [2][3] |
| Sphingomyelin (SM) | Decrease | 54-57% reduction | [2][3] |
| Sphingosine (Sph) | Decrease | ~75% reduction | [3] |
| Sphingosine-1-phosphate (S1P) | Decrease | 38-81% reduction | [2][3] |
| Dihydroceramides (DHCer) | Decrease | Significant reduction | [4] |
Q4: Are there known off-target effects of SPT inhibitors on other lipid metabolism pathways?
Yes, while SPT inhibitors are generally considered specific, they can have indirect or potential off-target effects on other lipid metabolic pathways. These are often a consequence of redirecting substrate flow or downstream signaling alterations.
-
Glycerophospholipid Metabolism: Some studies have shown that in response to decreased sphingolipid levels, cells may remodel their glycerophospholipid composition, showing an increase in more saturated and less polyunsaturated species.[5]
-
Fatty Acid Metabolism: Inhibition of SPT can lead to an accumulation of its substrate, palmitoyl-CoA, which may be shunted into other metabolic pathways, such as fatty acid oxidation or triglyceride synthesis. Myriocin treatment has been shown to enhance fatty acid oxidation in some contexts.[6][7]
-
Cholesterol Metabolism: While direct inhibition of cholesterol synthesis enzymes has not been widely reported, some studies indicate that myriocin treatment does not significantly alter total plasma cholesterol levels.[2] However, cellular cholesterol distribution and homeostasis might be indirectly affected due to the critical role of sphingolipids in membrane raft structure.
Q5: How can I confirm that the observed phenotype in my experiment is due to SPT inhibition and not an off-target effect?
Several experimental approaches can help validate the on-target activity of your SPT inhibitor:
-
Rescue Experiments: Supplementing the culture medium with downstream sphingolipids, such as sphingosine or ceramides, should rescue the phenotypic effects of the SPT inhibitor if they are on-target.
-
Genetic Validation: Use siRNA or shRNA to specifically knock down SPT (e.g., SPTLC1 or SPTLC2 subunits) and compare the resulting phenotype to that observed with the inhibitor.[2]
-
Lipidomic Analysis: Perform comprehensive lipidomics to confirm the specific depletion of sphingolipids consistent with SPT inhibition.[5]
-
Use of Structurally Unrelated Inhibitors: If available, using a structurally different SPT inhibitor should phenocopy the results obtained with this compound.
Troubleshooting Guides
This section addresses common issues researchers may encounter during experiments with SPT inhibitors like this compound and myriocin.
Problem 1: No or weak effect of the SPT inhibitor on my cells.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. IC50 values can vary significantly between cell lines. |
| Poor inhibitor stability or solubility | Prepare fresh stock solutions of the inhibitor. Ensure the solvent used is appropriate and does not precipitate in the culture medium. |
| Cell type is resistant to SPT inhibition | Some cell lines may have slower sphingolipid turnover rates or compensatory mechanisms. Increase the incubation time with the inhibitor. Confirm target engagement by measuring sphingolipid levels. |
| Experimental endpoint is not sensitive to sphingolipid depletion | Consider alternative assays that are more directly linked to sphingolipid metabolism or signaling. |
Problem 2: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor is not specific at the concentration used | Lower the inhibitor concentration to the lowest effective dose. Perform a kinome scan or other broad-spectrum off-target profiling to identify potential unintended targets (see Experimental Protocols section). |
| Cellular stress response | High concentrations of any small molecule can induce cellular stress. Monitor for markers of stress (e.g., ER stress, oxidative stress). |
| Secondary effects of sphingolipid depletion | The observed phenotype may be an indirect consequence of altered membrane properties or signaling pathways downstream of sphingolipid reduction. Carefully dissect the signaling pathways involved. |
| Contamination of the inhibitor | Ensure the purity of your inhibitor compound. If possible, obtain the compound from a different supplier and compare the results. |
Problem 3: Difficulty interpreting lipidomics data after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Complex changes in multiple lipid classes | Focus initially on the direct products of the de novo sphingolipid pathway (ceramides, sphingomyelins). Use pathway analysis software to identify significantly altered lipid metabolic pathways. |
| High variability between replicates | Optimize your sample preparation and lipid extraction protocol to ensure consistency.[8][9] Include appropriate internal standards for each lipid class to normalize the data. |
| Incomplete separation of lipid species | Optimize your liquid chromatography method to improve the resolution of different lipid species, especially isomers. |
Experimental Protocols
Protocol 1: Assessing the On-Target Efficacy of an SPT Inhibitor by Lipidomics
This protocol outlines a general workflow for analyzing changes in the cellular lipidome following treatment with an SPT inhibitor.
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow for sufficient growth during the treatment period.
-
Treat cells with the SPT inhibitor (e.g., this compound or myriocin) at a predetermined optimal concentration and for a specific duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform a lipid extraction using a modified Bligh-Dyer or a similar method.[10] A common procedure involves a one-phase extraction with a mixture of chloroform, methanol, and water.
-
Include a cocktail of internal lipid standards to allow for quantification.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a C18 or a similar reverse-phase column for lipid separation.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data using software such as MZmine or MS-DIAL to identify and quantify lipid species.
-
Normalize the data to the internal standards and cell number or protein content.
-
Perform statistical analysis to identify lipids that are significantly altered by the inhibitor treatment.
-
Protocol 2: Kinase Selectivity Profiling to Assess Off-Target Effects
While a full kinome scan is often performed by specialized contract research organizations (e.g., Eurofins DiscoverX KINOMEscan®), researchers can perform smaller-scale in-house assays to test for off-target kinase inhibition.[11]
-
Select a Panel of Kinases: Choose a selection of kinases that are relevant to your biological system or are known to be common off-targets.
-
In Vitro Kinase Assay:
-
Use a commercially available kinase assay kit (e.g., radiometric, fluorescence-based, or luminescence-based).
-
The assay typically includes the recombinant kinase, a specific substrate, and ATP.
-
Incubate the kinase with your SPT inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Measure the kinase activity according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each inhibitor concentration.
-
Determine the IC50 value for any kinases that are significantly inhibited.
-
A high IC50 value for a particular kinase suggests that it is not a primary off-target of your SPT inhibitor at physiologically relevant concentrations.
-
Visualizations
Caption: De novo sphingolipid biosynthesis pathway and the inhibitory action of this compound on SPT.
Caption: Troubleshooting workflow for investigating potential off-target effects of SPT inhibitors.
Caption: Experimental workflow for lipidomic analysis of cells treated with an SPT inhibitor.
References
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Effects of serine palmitoyltransferase inhibition by myriocin in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic analysis reveals differences in the extent of remyelination in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Best practices for dissolving and diluting Spt-IN-1 for cell assays
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and diluting Spt-IN-1 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Briefly vortex and/or sonicate the solution to ensure it is fully dissolved.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%.[1] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Q4: How should I store the this compound stock solution?
A4: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By inhibiting SPT, this compound blocks the first step in the synthesis of ceramides and other downstream sphingolipids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The hydrophobic nature of this compound can cause it to precipitate when rapidly diluted from a high concentration DMSO stock into an aqueous solution like cell culture media. | - Gradual Dilution: Perform a serial dilution of your DMSO stock solution in cell culture medium. For example, first, dilute the 10 mM stock to 1 mM in media, mix well, and then perform further dilutions. - Vortexing/Sonication: Immediately after adding the this compound stock to the media, vortex the solution gently or sonicate it briefly to aid in dissolution. - Pre-warming the media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility. - Increase Final DMSO Concentration: If precipitation persists and your cells can tolerate it (as determined by a vehicle control), you can slightly increase the final DMSO concentration, ensuring it remains non-toxic to your cells. |
| Inconsistent experimental results | - Incomplete dissolution of this compound: If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | - Ensure complete dissolution of stock: Before making aliquots, visually inspect your stock solution to ensure there are no visible particles. If necessary, warm the solution briefly at 37°C and sonicate. - Proper storage: Always aliquot stock solutions and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Cell toxicity observed in vehicle control | The final concentration of DMSO is too high for your specific cell line. | Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. Aim to use a final DMSO concentration that results in >95% cell viability. |
Quantitative Data Summary
Table 1: this compound Solubility and Storage
| Parameter | Value |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Short-term Storage (Stock Solution) | -20°C (up to 1 month) |
| Long-term Storage (Stock Solution) | -80°C (up to 6 months) |
| Recommended Final DMSO in Media | < 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound from a 10 mM DMSO stock for use in a 96-well plate cell-based assay.
Materials:
-
This compound
-
100% DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder to prepare a 10 mM solution in your desired volume of DMSO.
-
Add the appropriate volume of 100% DMSO to the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm the cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix well by gentle pipetting.
-
-
Prepare Final Working Solutions:
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of media, add 10 µL of the 100 µM intermediate solution.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol provides a general procedure for assessing the effect of this compound on cell viability using an MTS assay. This protocol may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Treatment with this compound:
-
Remove the old medium and replace it with fresh medium containing the desired final concentrations of this compound.
-
Include wells with a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
Caption: this compound inhibits the de novo sphingolipid biosynthesis pathway.
Caption: Workflow for this compound cell viability assay.
References
Validation & Comparative
A Comparative Guide to SPT Inhibitors: Spt-IN-1 and Cycloserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spt-IN-1 and cycloserine, two inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This document summarizes their mechanisms of action, potency, and provides relevant experimental protocols to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to Serine Palmitoyltransferase and its Inhibition
Serine palmitoyltransferase (SPT) catalyzes the initial and committed step in the biosynthesis of sphingolipids, a class of lipids integral to cell membrane structure and involved in a myriad of cellular signaling processes.[1] The condensation of L-serine and palmitoyl-CoA by SPT to form 3-ketodihydrosphingosine is a critical control point for cellular sphingolipid levels. Dysregulation of this pathway is implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making SPT a compelling target for therapeutic intervention.[1] Inhibition of SPT offers a powerful tool to probe the function of sphingolipids and to develop novel therapeutic strategies.
Comparative Analysis: this compound versus Cycloserine
This section details the known characteristics of this compound and cycloserine as SPT inhibitors.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, based on its high potency, it is likely a specific and targeted inhibitor of the SPT enzyme complex.
Cycloserine: Cycloserine is an amino acid mimic that acts as an irreversible inhibitor of SPT.[2] It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibitor. The inhibition mechanism involves the formation of a stable adduct with the PLP cofactor in the enzyme's active site, leading to inactivation.[2] Studies have shown a novel mechanism of inactivation for SPT where both L- and D-cycloserine (LCS and DCS) cause transamination to form a free pyridoxamine 5'-phosphate (PMP) and β-aminooxyacetaldehyde that remain bound at the active site.[2] This is proposed to occur through the opening of the cycloserine ring followed by decarboxylation.[2]
Potency and Efficacy
The potency of SPT inhibitors is a critical factor for their application in research and potential therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target | IC50 | Cellular EC50 | Reference |
| This compound | Human SPT1 (hSPT1) | 5.19 nM | 0.98 µM (Ceramide synthesis inhibition in MCF-7 cells) | [3][4][5] |
| L-Cycloserine | Bacterial and Brain Microsomal SPT | Significant inhibition at 0.04 mM | Not explicitly defined as an IC50 value in the provided results. | [6] |
| D-Cycloserine | Bacterial and Brain Microsomal SPT | Less potent than L-cycloserine | Not explicitly defined as an IC50 value in the provided results. | [6][7] |
Note: L-cycloserine has been shown to be a significantly more effective SPT inhibitor than D-cycloserine.[2][7] One study noted that L-cycloserine is approximately 14-fold more effective at inactivating SPT than D-cycloserine.[8] Another source indicates that the D-enantiomer is 100 times less efficient than the L-enantiomer in inhibiting SPT from mouse brain microsomes.[7]
Selectivity
This compound: The selectivity profile of this compound against other enzymes is not well-documented in the available literature. Its high potency against SPT suggests a degree of selectivity, but further studies are required for a comprehensive understanding.
Cycloserine: Cycloserine is known to inhibit a broad range of PLP-dependent enzymes, not limited to SPT.[2] It is a well-known antibiotic that targets enzymes involved in bacterial cell wall synthesis, such as alanine racemase and D-alanine:D-alanine ligase.[9] This lack of specificity can lead to off-target effects, a crucial consideration for its use in cellular and in vivo studies. The L-enantiomer's toxicity has been linked to its inhibition of sphingolipid metabolism.[2]
Experimental Protocols
Accurate and reproducible methods for measuring SPT activity are essential for studying its inhibitors. Below are detailed protocols for in vitro and cellular SPT activity assays.
In Vitro SPT Activity Assay (Radiolabeling Method)
This protocol is adapted from established methods for measuring SPT activity in cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA
-
Substrates: L-[³H]serine, Palmitoyl-CoA
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor stocks (this compound, Cycloserine) dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, PLP, and the desired concentration of the SPT inhibitor.
-
Add the cell lysate or microsomal fraction to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates, L-[³H]serine and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable solvent, such as chloroform/methanol (1:2, v/v).
-
Extract the lipids.
-
Separate the radiolabeled sphingolipid product from the unreacted L-[³H]serine using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the SPT activity as pmol of product formed per minute per mg of protein.
-
Determine the IC50 value by measuring the SPT activity across a range of inhibitor concentrations.
Cellular SPT Activity Assay (Ceramide Synthesis Inhibition)
This assay measures the ability of an inhibitor to block the de novo synthesis of ceramides in intact cells.
Materials:
-
Cultured cells (e.g., MCF-7)
-
Cell culture medium
-
L-[¹⁴C]serine
-
SPT inhibitor stocks
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the SPT inhibitor for a specific duration.
-
Add L-[¹⁴C]serine to the culture medium and incubate for a period to allow for its incorporation into newly synthesized sphingolipids.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Separate the different lipid species, including ceramide, by TLC.
-
Visualize and quantify the radiolabeled ceramide using a phosphorimager or by scraping the corresponding TLC spot and performing scintillation counting.
-
Determine the EC50 value for the inhibition of ceramide synthesis by plotting the amount of labeled ceramide against the inhibitor concentration.
Visualizations
De Novo Sphingolipid Biosynthesis Pathway
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the SPT-catalyzed step and points of inhibition.
Experimental Workflow for In Vitro SPT Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against SPT.
Conclusion
Both this compound and cycloserine are valuable tools for researchers studying the sphingolipid pathway. This compound emerges as a highly potent inhibitor of human SPT, with an IC50 in the low nanomolar range, making it an excellent candidate for studies requiring high specificity and potency. In contrast, cycloserine, particularly the L-enantiomer, is a well-characterized irreversible inhibitor but exhibits broader reactivity with other PLP-dependent enzymes, a factor that must be considered in experimental design. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and the biological system under investigation. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative inhibition of bacterial and microsomal 3-ketodihydrosphingosine synthetases by L-cycloserine and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Validating Spt-IN-1's Mechanism of Action: A Comparative Guide to SPTLC1/SPTLC2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the mechanism of action of Spt-IN-1, a putative inhibitor of Serine Palmitoyltransferase (SPT). We present a direct comparison between the pharmacological inhibition by this compound and the genetic knockdown of its target subunits, SPTLC1 and SPTLC2, using siRNA. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and its Target: Serine Palmitoyltransferase
This compound is a small molecule inhibitor designed to target Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] This pathway is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the SPT enzyme complex.[2][3][4] The core catalytic unit of mammalian SPT is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[5] Inhibition of this enzyme is a key strategy for modulating the levels of bioactive sphingolipids, such as ceramides and sphingosine-1-phosphate, which are implicated in numerous cellular processes and disease states.[6]
Validating that a small molecule like this compound achieves its therapeutic effect through the specific inhibition of its intended target is a critical step in drug development. This guide compares the use of this compound as a direct inhibitor with the more targeted approach of silencing the expression of the SPTLC1 and SPTLC2 subunits using small interfering RNA (siRNA).
Quantitative Comparison: this compound vs. SPTLC1/SPTLC2 siRNA Knockdown
To objectively compare the effects of pharmacological inhibition versus genetic knockdown, we summarize key quantitative data from a study investigating the impact of the SPT inhibitor myriocin (a well-characterized inhibitor used here as a proxy for this compound) and Sptlc2-shRNA on sphingolipid levels and metabolic parameters in mice fed a high-fat diet.[1]
Table 1: Effect on Sphingolipid Levels in Muscle Tissue [1]
| Parameter | Control (High-Fat Diet) | Myriocin (this compound proxy) | Sptlc2-shRNA (siRNA knockdown) |
| Total Ceramide | Increased | Reduced | Significantly Reduced |
| Sphinganine | Increased | Reduced | Significantly Reduced |
| Sphingosine | Increased | No significant change | No significant change |
| Sphingosine-1-Phosphate | Increased | No significant change | No significant change |
Table 2: Effect on Insulin Signaling Pathway in Muscle Tissue [1]
| Parameter | Control (High-Fat Diet) | Myriocin (this compound proxy) | Sptlc2-shRNA (siRNA knockdown) |
| p-Akt/Akt ratio | Decreased | Increased | Significantly Increased |
| p-GSK3β/GSK3β ratio | Decreased | Increased | Significantly Increased |
| GLUT4 content | Decreased | Increased | Significantly Increased |
Note: This data is based on a study using myriocin and shRNA. Results for this compound and specific siRNAs may vary depending on the experimental conditions.
Experimental Methodologies
Here we provide detailed protocols for the key experiments cited in this guide.
Experimental Protocol 1: SPTLC1/SPTLC2 siRNA Knockdown and Validation
Objective: To specifically reduce the expression of SPTLC1 and SPTLC2 proteins in cultured cells.
Materials:
-
Target cells (e.g., HEK293, Huh7)
-
siRNA targeting SPTLC1 and SPTLC2 (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against SPTLC1, SPTLC2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and target gene.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[7][8][9][10]
-
Experimental Protocol 2: Measurement of Ceramide Levels by Mass Spectrometry
Objective: To quantify the levels of different ceramide species in cell or tissue samples.
Materials:
-
Cell or tissue homogenates
-
Internal standards (e.g., C17:0 ceramide)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction (Bligh-Dyer method):
-
To the cell pellet or tissue homogenate, add a 2:1:0.8 mixture of chloroform:methanol:water.
-
Add the internal standard.
-
Vortex thoroughly and incubate at 48°C for 1 hour.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 264.3 for the sphingoid base) is monitored for each ceramide species.
-
-
Data Analysis:
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway: De Novo Sphingolipid Biosynthesis
Caption: De novo sphingolipid biosynthesis pathway and points of intervention.
Experimental Workflow: Validating this compound Mechanism of Action
Caption: Workflow for comparing pharmacological and genetic inhibition.
Comparison of Methodologies
| Feature | This compound (Pharmacological Inhibition) | SPTLC1/SPTLC2 siRNA (Genetic Knockdown) |
| Specificity | Potential for off-target effects. | Highly specific to the target mRNA sequence. |
| Kinetics | Rapid onset of action, often reversible. | Slower onset, dependent on protein turnover; longer-lasting effect. |
| Dose-Dependence | Allows for dose-response studies to determine IC50. | Effect is dependent on transfection efficiency and siRNA concentration. |
| Systemic Effects | Can be administered in vivo to study systemic effects. | In vivo delivery can be challenging and may require viral vectors (e.g., shRNA). |
| Compensation | Cells may adapt through feedback mechanisms. | Can trigger compensatory upregulation of related genes. |
| Validation | Requires rigorous off-target profiling. | Knockdown efficiency must be validated at the mRNA and protein level. |
Alternative Approaches for Target Validation
Beyond direct inhibition and siRNA knockdown, several other techniques can be employed to validate the mechanism of action of a small molecule inhibitor:
-
Thermal Shift Assays (CETSA): Measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct engagement in a cellular context.
-
Affinity Chromatography/Pulldown Assays: Uses an immobilized version of the inhibitor to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Photoaffinity Labeling: A photoreactive group on the inhibitor allows for covalent crosslinking to its target upon UV irradiation, enabling definitive identification.
-
Genetic Rescue Experiments: Demonstrating that the phenotypic effects of the inhibitor can be reversed by overexpressing the target protein provides strong evidence for on-target activity.
-
Computational Docking and Molecular Dynamics: In silico methods can predict the binding mode of the inhibitor to its target, guiding further experimental validation.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of SPTLC1/SPTLC2 are powerful tools for validating the mechanism of action and interrogating the function of the de novo sphingolipid biosynthesis pathway. While siRNA offers high specificity, pharmacological inhibitors like this compound provide advantages in terms of ease of use, dose-response analysis, and potential for in vivo studies. A multi-pronged approach, combining direct inhibition with genetic methods and other validation techniques, will provide the most robust and comprehensive understanding of this compound's mechanism of action, ultimately facilitating its development as a potential therapeutic agent.
References
- 1. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. protocols.io [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of Pharmacological and Genetic Inhibition of Serine Palmitoyltransferase
This guide provides a comprehensive comparison of the pharmacological inhibitor Spt-IN-1 with genetic models of Serine Palmitoyltransferase (SPT) deficiency. By examining the effects of both approaches on sphingolipid metabolism and cellular signaling, this document serves as a resource for researchers, scientists, and drug development professionals to objectively evaluate the on-target effects of SPT inhibition.
Introduction to Serine Palmitoyltransferase and Sphingolipid Metabolism
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in membrane structure, cell signaling, and various physiological processes.[1][2] The SPT enzyme complex catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][4] This initial step is crucial for the generation of downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids. Dysregulation of SPT activity and sphingolipid metabolism has been implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3]
Pharmacological inhibitors and genetic models that reduce SPT activity are invaluable tools for studying the roles of sphingolipids in health and disease and for the development of novel therapeutics. This guide focuses on the cross-validation of a representative pharmacological inhibitor, this compound (a conceptual placeholder for potent and specific SPT inhibitors like myriocin and ALT-007), with findings from genetic models of SPT deficiency.
Data Presentation: Pharmacological vs. Genetic SPT Inhibition
The following tables summarize the quantitative and qualitative effects of pharmacological and genetic SPT inhibition on key biological parameters.
Table 1: Comparison of Effects on SPT Activity and Sphingolipid Levels
| Parameter | Pharmacological Inhibition (e.g., this compound/Myriocin) | Genetic Inhibition (e.g., Sptlc1+/- mice) | References |
| SPT Enzyme Activity | Potent, dose-dependent inhibition. Can be acute or chronic depending on treatment duration. | Partial, constitutive reduction (typically ~50% in heterozygotes). | [1][5] |
| 3-Ketodihydrosphingosine | Significant reduction upon treatment. | Reduced levels. | |
| Sphinganine | Decreased levels. | Reduced levels. | [1] |
| Ceramides | Decreased de novo synthesis; overall levels can be reduced. | Reduced plasma and tissue ceramide levels. | [1][6] |
| Sphingomyelin | Reduced levels in plasma and tissues. | Lowered plasma sphingomyelin. | [7] |
| Complex Glycosphingolipids | Reduced production. | Reduced levels have been proposed to contribute to phenotypes in some models. | [8] |
Table 2: Comparison of Cellular and Physiological Outcomes
| Outcome | Pharmacological Inhibition (e.g., this compound/Myriocin) | Genetic Inhibition (e.g., Sptlc1+/- or Sptlc2+/- mice) | References |
| Insulin Signaling | Can prevent palmitate-induced insulin resistance by preventing ceramide accumulation. | Heterozygous deficiency can protect against diet-induced insulin resistance. | [1][9] |
| Vascular Development | Not extensively studied with inhibitors. | Endothelial-specific knockout of Sptlc1 impairs vascular development. | [7] |
| Neurodevelopment & Function | Myriocin has been used to study the role of sphingolipids in neuronal models. | Mutations in SPT subunits are linked to hereditary sensory and autonomic neuropathy type I (HSAN1) and amyotrophic lateral sclerosis (ALS). Homozygous knockout is embryonic lethal, indicating a critical role in development. | [8][10][11] |
| Cholesterol Absorption | Myriocin treatment reduces intestinal cholesterol absorption. | Heterozygous Sptlc1 knockout mice absorb significantly less cholesterol. | [5] |
| Cell Growth (Cancer) | Novel SPT inhibitors suppress the growth of certain cancer cell lines. | Not a primary focus of existing genetic models, but altered sphingolipid metabolism is a hallmark of cancer. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of key experimental protocols cited in the comparison.
Measurement of SPT Activity
-
Principle: This assay quantifies the enzymatic activity of SPT by measuring the incorporation of a radiolabeled substrate (e.g., [³H]serine) into long-chain bases.
-
Methodology:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Incubate the homogenate with palmitoyl-CoA, [³H]serine, and pyridoxal 5'-phosphate (a cofactor for SPT).
-
Stop the reaction and extract the lipids using a chloroform/methanol mixture.
-
Separate the lipid phases and wash the organic phase to remove unincorporated [³H]serine.
-
Dry the organic phase and quantify the radioactivity of the lipid extract using liquid scintillation counting.
-
Normalize the radioactivity to the protein concentration of the sample.
-
Quantification of Sphingolipids by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates different lipid species based on their physicochemical properties, allowing for their quantification.
-
Methodology:
-
Extract lipids from plasma, tissues, or cells using a solvent system like chloroform/methanol.
-
Hydrolyze the sphingolipids to release their sphingoid base backbones.
-
Derivatize the free sphingoid bases with a fluorescent tag (e.g., o-phthalaldehyde) to enable detection.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the sphingoid bases using a specific gradient of mobile phases.
-
Detect the fluorescently labeled lipids using a fluorescence detector.
-
Quantify the peaks by comparing them to known standards.[1]
-
Western Blot Analysis of Insulin Signaling Proteins
-
Principle: This technique detects and quantifies specific proteins in a sample to assess the activation state of signaling pathways.
-
Methodology:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to total and phosphorylated forms of insulin signaling proteins (e.g., Akt, GSK3β).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated to total protein.[1]
-
Visualizations: Pathways and Workflows
De Novo Sphingolipid Biosynthesis Pathway
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the rate-limiting step catalyzed by SPT and the points of intervention for pharmacological inhibitors and genetic deficiency.
Cross-Validation Experimental Workflow
Caption: A logical workflow for the cross-validation of a pharmacological SPT inhibitor with a genetic model of SPT deficiency.
Regulatory Control of SPT Activity
Caption: Simplified diagram showing the negative feedback regulation of the SPT complex by ORMDL proteins and ceramide.
Conclusion
The cross-validation of pharmacological inhibitors like this compound with genetic models of SPT deficiency provides a robust framework for confirming on-target effects and understanding the broader physiological consequences of manipulating the sphingolipid biosynthesis pathway. The data presented in this guide demonstrate a strong correlation between the outcomes of pharmacological and genetic SPT inhibition, particularly in the context of sphingolipid levels and metabolic regulation. While acute pharmacological inhibition offers temporal control, genetic models provide insight into the long-term, developmental, and systemic roles of SPT. Together, these complementary approaches are essential for advancing our understanding of sphingolipid biology and for the development of targeted therapies for diseases associated with dysregulated sphingolipid metabolism.
References
- 1. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 2. Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serine palmitoyl-CoA transferase (SPT) deficiency and sphingolipid levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine endothelial serine palmitoyltransferase 1 (SPTLC1) is required for vascular development and systemic sphingolipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of inhibition of serine palmitoyltransferase (SPT) and sphingosine kinase 1 (SphK1) on palmitate induced insulin resistance in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human genetic defects of sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
Comparative Analysis of Spt-IN-1 and Myriocin on Global Lipid Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent inhibitors of serine palmitoyltransferase (SPT), Spt-IN-1 and myriocin, and their impact on global lipid profiles. This guide synthesizes available data to offer insights into their mechanisms and potential applications in sphingolipid research.
Introduction
Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling.[1][2] The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA.[3][4][5] Inhibition of SPT is a key strategy for studying the functions of sphingolipids and for the potential treatment of diseases associated with aberrant sphingolipid metabolism, such as metabolic disorders and cancer.[6][7][8] Myriocin, a natural product isolated from fungi, is a well-characterized and potent inhibitor of SPT.[3][9][10] this compound is another inhibitor of this key enzyme. This guide will compare the effects of these two inhibitors on global lipid profiles, based on their shared mechanism of action.
Mechanism of Action
Both this compound and myriocin are potent and specific inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[8][9][11] By inhibiting SPT, these compounds block the initial step of sphingolipid synthesis, leading to a global reduction in the levels of downstream sphingolipids.[9][12]
Myriocin has been shown to be a very specific and potent inhibitor of SPT.[13][14] It acts as a competitive inhibitor with respect to both L-serine and palmitoyl-CoA.[10] The inhibition of SPT by myriocin leads to a significant decrease in the cellular pools of various sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids.[9][13][15]
While specific quantitative data directly comparing the global lipidomic effects of this compound against myriocin are not extensively available in the public domain, their shared target suggests a similar broad impact on the sphingolipidome.
Impact on Global Lipid Profiles
The inhibition of SPT by either this compound or myriocin is expected to lead to significant and widespread changes in the cellular lipidome, primarily within the sphingolipid class. The expected changes are summarized in the table below.
| Lipid Class | Expected Effect of this compound | Expected Effect of Myriocin | Rationale |
| Sphingoid Bases | |||
| Sphinganine | Decrease | Decrease[5] | Direct downstream product of SPT. |
| Sphingosine | Decrease | Decrease[9] | Formed from the desaturation of sphinganine. |
| Sphingosine-1-phosphate (S1P) | Decrease | Decrease[9][15] | Phosphorylated form of sphingosine. |
| Ceramides | |||
| Dihydroceramides | Decrease | Decrease[12] | Formed by the acylation of sphinganine. |
| Ceramides | Decrease | Decrease[6][9][12][13][16] | Major hub of sphingolipid metabolism, formed from dihydroceramides. |
| Complex Sphingolipids | |||
| Sphingomyelin | Decrease | Decrease[9][15] | Synthesized from ceramide. |
| Hexosylceramides (e.g., Glucosylceramide) | Decrease | Decrease[15] | Synthesized from ceramide. |
| Complex Glycosphingolipids | Decrease | Decrease[17] | Synthesized from glucosylceramide. |
| Other Lipid Classes | |||
| Glycerophospholipids | Potential indirect changes | Potential indirect changes[15] | Alterations in membrane composition due to sphingolipid depletion may trigger compensatory changes. |
| Sterol Lipids (e.g., Cholesterol) | Potential indirect changes | Potential indirect changes[18] | Sphingolipids and cholesterol are known to interact in membrane rafts. |
Experimental Protocols
To perform a comparative analysis of this compound and myriocin on global lipid profiles, a robust experimental workflow involving cell culture, inhibitor treatment, lipid extraction, and mass spectrometry-based lipidomics is required.
Cell Culture and Inhibitor Treatment
-
Cell Line: Select a suitable cell line for the study (e.g., HEK293, HeLa, or a specific disease model cell line).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound and myriocin (e.g., 1-100 nM for myriocin) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
Lipid Extraction
A widely used method for lipid extraction is the Bligh-Dyer or a modified Folch method.[19]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Solvent Addition: Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 1:2, v/v).
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).
Mass Spectrometry-Based Lipidomics
Untargeted lipidomics using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the preferred method for a global analysis.[20][21][22]
-
Chromatographic Separation: Separate the lipid species using a reverse-phase C18 or C30 column.
-
Mass Spectrometry: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 (precursor ion) and MS2 (fragment ion) data for lipid identification.
-
Data Analysis: Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify individual lipid species by matching their accurate mass and fragmentation patterns to lipid databases.
Visualizations
Sphingolipid De Novo Synthesis Pathway
Caption: De novo sphingolipid synthesis pathway and points of inhibition.
Experimental Workflow for Comparative Lipidomics
Caption: Workflow for comparative lipidomics of SPT inhibitors.
Conclusion
Both this compound and myriocin are valuable tools for the study of sphingolipid metabolism due to their potent and specific inhibition of SPT. While direct comparative lipidomics data for this compound is limited, its shared mechanism with the well-characterized inhibitor myriocin suggests a similar global impact on the sphingolipidome. Inhibition of SPT by either compound is expected to lead to a profound decrease in all major classes of sphingolipids. The provided experimental protocol outlines a robust approach for a head-to-head comparison of these inhibitors, which would be of significant value to the research community. Such studies will be crucial for delineating any subtle differences in their effects on cellular lipid profiles and for advancing our understanding of the intricate roles of sphingolipids in health and disease.
References
- 1. Reactome | Sphingolipid metabolism [reactome.org]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 5. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 6. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 9. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. scbt.com [scbt.com]
- 12. Frontiers | Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Myriocin | CAS 35891-70-4 | Palmitoyltransferase inhibitor [stressmarq.com]
- 15. Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide inhibitor myriocin restores insulin/insulin growth factor signaling for liver remodeling in experimental alcohol-related steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serine palmitoyltransferase (SPT) deficient mice absorb less cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 20. Lipidomics | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 21. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Serine Palmitoyltransferase (SPT) Inhibitors: Evaluating the Off-Target Profile of Spt-IN-1
In the landscape of drug discovery, the selective inhibition of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1] The efficacy of SPT inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the off-target profiles of established SPT inhibitors and introduces a framework for evaluating novel compounds, exemplified by the hypothetical inhibitor, Spt-IN-1.
The Sphingolipid Biosynthesis Pathway and the Role of SPT
Serine palmitoyltransferase catalyzes the initial, committed step in sphingolipid synthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[2] This foundational step gives rise to a complex array of bioactive lipids, including ceramides, sphingomyelin, and gangliosides, which are integral to cell structure and signaling. Inhibition of SPT disrupts this pathway, leading to a reduction in downstream sphingolipids, which can modulate cellular processes such as proliferation, apoptosis, and inflammation.
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the role of SPT and its inhibitors.
Comparative Analysis of SPT Inhibitor Selectivity
The ideal SPT inhibitor exhibits high potency for its target enzyme while demonstrating minimal interaction with other cellular proteins. Below is a comparison of several SPT inhibitors. It is important to note that comprehensive, publicly available off-target screening data for many older, natural product-derived inhibitors is limited. This compound is presented with a hypothetical, yet ideal, off-target profile for illustrative purposes.
Table 1: On-Target Potency of Selected SPT Inhibitors
| Compound | Type | SPT IC50 / Ki |
| This compound (Hypothetical) | Small Molecule | 15 nM (IC50) |
| Myriocin | Natural Product | 0.28 nM (Ki)[3] |
| Sphingofungin B | Natural Product | Potent inhibitor |
| L-Cycloserine | Small Molecule | Micromolar range |
| β-Chloro-L-alanine | Small Molecule | Micromolar range |
Table 2: Off-Target Profile of Selected SPT Inhibitors
| Compound | Known Off-Targets | Kinase Profile (468 kinases) | Broad Ligand Binding Panel (e.g., CEREP 80) |
| This compound (Hypothetical) | None identified | No significant inhibition at 10 µM | No significant binding at 10 µM |
| Myriocin | Generally considered highly specific. May inhibit ERK phosphorylation downstream.[4] | Data not publicly available | Data not publicly available |
| Sphingofungin B | Generally considered highly specific. | Data not publicly available | Data not publicly available |
| L-Cycloserine | Alanine racemase, D-alanyl-D-alanine synthetase,[5] NMDA receptor (partial agonist)[6] | Data not publicly available | Data not publicly available |
| β-Chloro-L-alanine | Alanine racemase, Threonine deaminase | Data not publicly available | Data not publicly available |
Experimental Protocols for Assessing Off-Target Effects
A rigorous evaluation of a new SPT inhibitor's selectivity involves a battery of in vitro and cellular assays. Here, we detail the methodologies for three critical types of assays.
Kinase Profiling (e.g., KiNativ™)
This method assesses a compound's interaction with a broad panel of kinases in their native cellular environment.
Principle: KiNativ™ utilizes an ATP-biotin probe that covalently labels a conserved lysine residue in the ATP-binding site of kinases. If an inhibitor binds to the kinase's active site, it will prevent the binding of the ATP-biotin probe. The selectivity profile is then determined by quantifying the extent of biotinylation across the kinome using mass spectrometry.
Methodology:
-
Cell Lysate Preparation: Prepare lysates from cells of interest, ensuring that kinases remain in their native, active state.
-
Inhibitor Incubation: Incubate the cell lysate with a range of concentrations of the test inhibitor (e.g., this compound).
-
Probe Labeling: Add the ATP-biotin probe to the inhibitor-treated lysates. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.
-
Digestion and Enrichment: Digest the proteome with trypsin. Biotinylated peptides are then enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated kinases.
-
Data Analysis: Determine the IC50 values for the inhibition of probe binding for each kinase, providing a quantitative measure of the inhibitor's potency and selectivity across the kinome.
Caption: Workflow for KiNativ kinase inhibitor profiling.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for validating target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Principle: The binding of a ligand, such as an inhibitor, to its target protein can alter the protein's thermodynamic stability. This change in stability can be detected by heating the cells or cell lysate and measuring the amount of soluble protein remaining at different temperatures. A stabilizing ligand will result in more protein remaining in solution at higher temperatures.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor (e.g., this compound) or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (SPT) in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."
-
Data Analysis: A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Broad Panel Radioligand Binding Assays (e.g., CEREP Panel)
These assays screen a compound against a large number of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to identify potential off-target interactions.
Principle: The assay measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its target protein. A significant displacement indicates that the test compound binds to the target.
Methodology:
-
Assay Preparation: A panel of membrane preparations or purified proteins, each corresponding to a specific target, is prepared.
-
Incubation: Each target is incubated with its specific radioligand and the test compound (e.g., this compound) at a fixed concentration (typically 1-10 µM).
-
Separation: The bound and free radioligand are separated, usually by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential off-target interaction, which can then be followed up with dose-response studies to determine the IC50.
Conclusion
Based on the available data, myriocin and sphingofungin B are considered highly specific inhibitors of SPT, although comprehensive public data from modern, broad-panel off-target screens are lacking. In contrast, L-cycloserine and β-chloro-L-alanine exhibit known off-target activities, which may contribute to their cellular effects and potential toxicities.
For a novel inhibitor like the hypothetical this compound, a clean off-target profile, as illustrated in the tables, would be highly desirable. Achieving high selectivity is a critical step in the development of a safe and effective SPT inhibitor. The rigorous application of modern profiling techniques, such as kinome scanning, CETSA, and broad ligand binding panels, is essential to fully characterize the selectivity of new chemical entities and to minimize the risk of off-target effects in preclinical and clinical development.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validating Spt-IN-1 On-Target Effects: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a powerful method for validating the on-target effects of Spt-IN-1, a potent inhibitor of Serine Palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids implicated in numerous cellular processes and diseases.[1][2][3][4][5] Validating that a small molecule inhibitor like this compound directly engages its intended target within a cellular environment is a critical step in drug discovery to ensure its mechanism of action and minimize off-target effects.
The Sphingolipid Biosynthesis Pathway and the Role of this compound
Serine Palmitoyltransferase (SPT) catalyzes the initial and committed step in the sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][2][3][4] This pathway, originating in the endoplasmic reticulum, leads to the production of various essential sphingolipids, including ceramides, sphingomyelins, and gangliosides, which are crucial for cell membrane structure, signal transduction, and cell fate decisions.[1][2] this compound exerts its therapeutic potential by inhibiting SPT, thereby modulating the levels of downstream sphingolipids.
References
Safety Operating Guide
Essential Safety & Disposal Procedures for Spt-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Spt-IN-1, a potent serine palmitoyltransferase (SPT) inhibitor, is critical for laboratory safety and environmental protection.[1][2] This document provides a step-by-step guide for the safe disposal of this compound, adhering to standard laboratory safety protocols for hazardous chemical waste.
Disclaimer: This guide is based on general best practices for the disposal of research-grade kinase inhibitors. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's environmental health and safety (EHS) guidelines for complete and specific instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Quantitative Safety Data | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | To prevent skin and eye contact with the compound. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dusts or aerosols. |
| Waste Storage (Short-term) | Tightly sealed, clearly labeled, compatible container. | To prevent accidental spills and ensure proper identification of hazardous waste. |
| Spill Management | Use absorbent material (e.g., vermiculite, sand) to contain the spill. | To safely clean up any accidental release of the compound. |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and other potent kinase inhibitors is through a licensed hazardous waste disposal company, typically involving incineration.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Type: Determine if the this compound waste is in a solid form (e.g., unused compound, contaminated labware) or a liquid form (e.g., dissolved in a solvent).
-
Segregate Waste:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents used).
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The EHS department will work with a licensed waste disposal vendor for final destruction, typically via incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
This structured approach ensures that this compound waste is managed in a way that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your institution's specific protocols and the manufacturer's SDS for the most accurate and comprehensive guidance.
References
Personal protective equipment for handling Spt-IN-1
Disclaimer: This document provides guidance on the safe handling of Spt-IN-1 based on general principles for potent, research-grade pharmacological compounds in the absence of a specific Safety Data Sheet (SDS). All laboratory personnel must be thoroughly trained in the procedures outlined below and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound, a potent serine palmitoyltransferase (SPT) inhibitor.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific toxicity data, a cautious approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes of liquids or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) with no visible signs of degradation.[1][2] | Prevents skin contact with the compound. |
| Body Protection | A lab coat or coveralls to protect clothing from contamination.[3] | Provides a barrier against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[1] | Prevents inhalation of the compound, especially when handling the solid form. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Procedures:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, following the manufacturer's storage temperature recommendations.
-
-
Weighing:
-
Whenever possible, handle the solid form of this compound in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding area immediately after weighing.
-
-
Dissolving:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Experimental Application:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes or syringes to avoid spills.
-
-
Waste Segregation and Disposal:
-
All materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be considered hazardous waste.[4]
-
Segregate waste into clearly labeled, sealed containers.[2]
-
Dispose of chemical waste through your institution's EHS-approved procedures.[5] Do not pour down the drain.[6]
-
Emergency Procedures
Spill Response:
In the event of a spill, it is crucial to act quickly and safely.
| Spill Size | Action |
| Minor Spill (Solid or Liquid) | 1. Alert personnel in the immediate area.[7]2. Wearing appropriate PPE, cover the spill with an absorbent material, working from the outside in.[8]3. Collect the absorbed material into a sealed container for hazardous waste disposal.[7]4. Decontaminate the area with an appropriate solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others.[9]2. Close the laboratory door and prevent re-entry.[9]3. Contact your institution's emergency response team or EHS department.[9] |
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] |
| Inhalation | Move to fresh air immediately.[10] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[10] |
In all cases of personnel exposure, seek immediate medical attention after performing first aid and report the incident to your supervisor and EHS department.
References
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. Chemical Spill Response [augusta.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 10. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
